(S)-Butyl 2-hydroxybutanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
butyl (2S)-2-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-5-6-11-8(10)7(9)4-2/h7,9H,3-6H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFBWGUXPFAXRS-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@H](CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70580889 | |
| Record name | Butyl (2S)-2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70580889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132513-51-0 | |
| Record name | Butyl (2S)-2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70580889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-Butyl 2-hydroxybutanoate spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Analysis of (S)-Butyl 2-hydroxybutanoate
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and chemical properties of chiral molecules like this compound is paramount. This guide provides a detailed overview of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented to facilitate identification, characterization, and quality control.
Chemical Structure
This compound
Caption: Chemical structure of this compound with atom numbering for NMR assignments.
Spectroscopic Data Summary
The following tables summarize the predicted and characteristic spectroscopic data for this compound. This data is derived from foundational spectroscopic principles and analysis of structurally related compounds.
¹H NMR Spectroscopy
Solvent: CDCl₃ Frequency: 400 MHz (representative)
| Proton Assignment (Atom No.) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~4.15 | dd | ~5.0, 7.0 | 1H |
| -OH | ~2.5-3.5 | br s | - | 1H |
| H-3 | ~1.75 | m | ~7.0, 7.5 | 2H |
| H-4 | ~0.95 | t | ~7.5 | 3H |
| H-1' | ~4.20 | t | ~6.8 | 2H |
| H-2' | ~1.65 | m | ~6.8, 7.4 | 2H |
| H-3' | ~1.40 | m | ~7.4, 7.4 | 2H |
| H-4' | ~0.92 | t | ~7.4 | 3H |
Note: The chemical shift of the hydroxyl (-OH) proton is variable and dependent on concentration and temperature. It may be exchanged with D₂O.[4]
¹³C NMR Spectroscopy
Solvent: CDCl₃ Frequency: 100 MHz (representative)
| Carbon Assignment (Atom No.) | Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~175 |
| C-2 (-CHOH) | ~70 |
| C-3 (-CH₂) | ~28 |
| C-4 (-CH₃) | ~10 |
| C-1' (-OCH₂) | ~65 |
| C-2' (-CH₂) | ~31 |
| C-3' (-CH₂) | ~19 |
| C-4' (-CH₃) | ~14 |
Infrared (IR) Spectroscopy
| Frequency Range (cm⁻¹) | Vibration Type | Intensity |
| 3500 - 3200 | O-H stretch (alcohol) | Broad, Medium |
| 2960 - 2870 | C-H stretch (alkane) | Strong |
| ~1740 | C=O stretch (ester) | Strong |
| 1300 - 1000 | C-O stretch (ester and alcohol) | Strong |
Note: The characteristic strong absorption around 1740 cm⁻¹ is indicative of the ester carbonyl group.[5]
Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI)
| m/z | Proposed Fragment | Notes |
| 160 | [M]⁺ | Molecular Ion (low abundance) |
| 103 | [M - C₄H₉O]⁺ | Loss of butoxy radical |
| 87 | [M - C₄H₉O₂]⁺ | McLafferty rearrangement product |
| 75 | [HO-CH-C(O)OH]⁺ | Alpha-cleavage product |
| 57 | [C₄H₉]⁺ | Butyl cation |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Apparatus: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.
-
Process the data similarly to the ¹H spectrum.
-
IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, the spectrum is best obtained using the neat liquid (thin film) method.[6][7]
-
Apparatus: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty salt plates.
-
Place the sample-containing plates into the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-600 cm⁻¹.[7]
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry
-
Sample Introduction: Due to its volatility, this compound is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]
-
Inject a dilute solution of the sample (e.g., in dichloromethane or ethyl acetate) into the GC injector port.
-
-
Apparatus: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electron ionization (EI) source.
-
GC Separation:
-
Use a suitable capillary column (e.g., a non-polar DB-5 or similar).
-
Program the oven temperature to start at a low temperature (e.g., 60°C) and ramp up at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) to ensure separation from any impurities.[11]
-
Helium is typically used as the carrier gas.[11]
-
-
MS Detection:
-
As the compound elutes from the GC column, it enters the MS ion source.
-
Use a standard electron ionization energy of 70 eV.[11]
-
Scan a mass-to-charge (m/z) range of approximately 40-400 amu.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an unknown organic compound, such as this compound, using the described spectroscopic techniques.
References
- 1. Butyl (2S)-2-hydroxybutanoate | C8H16O3 | CID 15986038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 132513-51-0 [chemicalbook.com]
- 3. 132513-51-0 || Chemieliva Pharmaceutical Co., Ltd || éåºç¦è ¾å»è¯æéå ¬å¸ [chemieliva.com]
- 4. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. ursinus.edu [ursinus.edu]
- 8. researchgate.net [researchgate.net]
- 9. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 10. dem.ri.gov [dem.ri.gov]
- 11. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]
An In-depth Technical Guide to the Solubility of (S)-Butyl 2-hydroxybutanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (S)-Butyl 2-hydroxybutanoate, a chiral ester of significant interest in the pharmaceutical and chemical industries. Due to its role as a key intermediate in the synthesis of various bioactive molecules, understanding its solubility in organic solvents is critical for process development, formulation, and purification. This document compiles available solubility data, details a standard experimental protocol for solubility determination, and provides a logical workflow for its synthesis.
Core Topic: this compound
This compound (CAS Number: 132513-51-0) is an organic compound with the molecular formula C₈H₁₆O₃.[1] Its structure features a butyl ester of (S)-2-hydroxybutanoic acid, incorporating a chiral center that is crucial for its application in stereospecific synthesis. It is recognized as a valuable building block in the preparation of pharmaceuticals and pesticides.
Solubility Profile of this compound
The following table summarizes the available qualitative and inferred solubility information for this compound.
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Reported/Inferred Solubility | Citation(s) |
| Water | H₂O | 80.1 | Sparingly soluble (1-2 g/L) | [2] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Soluble | |
| Ethanol | C₂H₅OH | 24.5 | Miscible | [2] |
| Methanol | CH₃OH | 32.7 | Expected to be miscible | |
| Acetone | C₃H₆O | 20.7 | Expected to be soluble | |
| Diethyl Ether | (C₂H₅)₂O | 4.3 | Miscible | [2] |
| Chloroform | CHCl₃ | 4.8 | Miscible | [2] |
| Ethyl Acetate | C₄H₈O₂ | 6.0 | Expected to be soluble | |
| Hexane | C₆H₁₄ | 1.9 | Expected to be soluble |
Note on Data: The "miscible" and "sparingly soluble" data for ethanol, diethyl ether, chloroform, and water are based on direct findings for the racemic or enantiomeric form of butyl 2-hydroxybutanoate.[2] Solubility in DMSO is also reported. The solubility in methanol, acetone, ethyl acetate, and hexane is inferred based on the principle of "like dissolves like" and the reported solubility of structurally similar esters in these solvents. The polar hydroxyl group and the ester functionality allow for hydrogen bonding and dipole-dipole interactions with polar solvents, while the butyl chain enhances solubility in nonpolar organic solvents.
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.
1. Materials and Equipment:
-
This compound (solid or liquid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
2. Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid/liquid ensures that a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solute to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid/undissolved phase from the liquid phase.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filtration: Pass the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.
-
Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a calibrated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of g/100 mL or mol/L.
Synthesis Workflow for this compound
The most common laboratory-scale synthesis of this compound is through the Fischer esterification of (S)-2-hydroxybutanoic acid with n-butanol, using an acid catalyst.
Caption: Fischer Esterification Workflow for this compound Synthesis.
References
An In-depth Technical Guide to (S)-Butyl 2-hydroxybutanoate
CAS Number: 132513-51-0
This technical guide provides a comprehensive overview of (S)-Butyl 2-hydroxybutanoate, a chiral building block significant in the fields of pharmaceutical synthesis and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Chemical Identity and Properties
This compound is an optically active ester.[1] Its chiral nature makes it a valuable intermediate in the stereoselective synthesis of more complex molecules, particularly pharmaceuticals.[2][3]
Identifiers and Descriptors
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Reference |
| CAS Number | 132513-51-0 | [1][4][5] |
| IUPAC Name | butyl (2S)-2-hydroxybutanoate | [4][6] |
| Molecular Formula | C8H16O3 | [1][4] |
| Molecular Weight | 160.21 g/mol | [1][4] |
| Synonyms | n-Butyl (S)-2-hydroxybutyrate, (S)-2-Hydroxybutanoic acid n-butyl ester, Roxatidine Impurity 56 | [1][4] |
| SMILES | CCCCOC(=O)--INVALID-LINK--O | [4] |
| InChIKey | YFFBWGUXPFAXRS-ZETCQYMHSA-N | [1][4] |
Physical and Chemical Properties
Quantitative physical and chemical data are crucial for experimental design and are presented below.
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 205 °C | [1] |
| Density | 0.989 g/cm³ | [1] |
| Flash Point | 79 °C | [1] |
| XLogP3-AA | 1.6 | [4] |
| pKa (Predicted) | 13.06 ± 0.20 | [1] |
| Storage Temp. | 2-8 °C, Dry, Dark | [1][7] |
Synthesis and Experimental Protocols
This compound can be synthesized through various methods. A common and illustrative laboratory-scale method is the Fischer-Speier esterification of (S)-2-hydroxybutanoic acid with n-butanol. Other reported methods include stereospecific ring-opening reactions of epoxides.[2]
Generalized Fischer Esterification Protocol
This protocol describes the acid-catalyzed reaction between (S)-2-hydroxybutanoic acid and n-butanol. Esterification is an equilibrium reaction; therefore, reaction conditions are optimized to favor product formation, typically by using an excess of one reactant or by removing water as it forms.[8][9]
Materials:
-
(S)-2-hydroxybutanoic acid
-
n-Butanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)[10]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add (S)-2-hydroxybutanoic acid and an excess of n-butanol (typically 3-5 equivalents).
-
Catalyst Addition: While cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the molar amount of the carboxylic acid).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by TLC or GC until the starting material is consumed (usually several hours).
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., diethyl ether) and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[10] The bicarbonate wash should be performed carefully to vent any CO₂ gas that evolves.[8]
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent and excess n-butanol using a rotary evaporator.
-
Purification: The crude ester is purified by vacuum distillation to yield the final product, this compound.
Applications in Drug Development and Industry
This compound serves as an essential chiral intermediate in the synthesis of high-value compounds.[1]
-
Pharmaceutical Intermediate: Its most prominent role is as a key intermediate in the synthesis of the peroxisome proliferator-activated receptor alpha (PPARα) agonist known as (R)-K-13675 or Pemafibrate.[2] Pemafibrate is a drug developed for the treatment of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.[2]
-
Industrial Chemicals: It is also utilized as a starting material for the production of certain pesticides and photographic chemicals, where specific stereochemistry is required for optimal activity.[1]
The logical pathway from this intermediate to the final active pharmaceutical ingredient (API) highlights its importance in the pharmaceutical supply chain.
Conclusion
This compound (CAS 132513-51-0) is a well-characterized chiral ester with significant value in synthetic organic chemistry. Its defined stereocenter is critical for its primary application as a key building block in the production of pharmaceuticals like Pemafibrate. The availability of reliable synthetic protocols, such as the Fischer esterification, ensures its accessibility for research and development purposes. This guide provides the foundational technical data required by scientists to effectively utilize this compound in their work.
References
- 1. This compound | 132513-51-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 3347-90-8: (S)-2-Hydroxybutyric acid | CymitQuimica [cymitquimica.com]
- 4. Butyl (2S)-2-hydroxybutanoate | C8H16O3 | CID 15986038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BLDpharm - Bulk Product Details [bldpharm.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. This compound|CAS 132513-51-0|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 8. youtube.com [youtube.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide on the Physical Characteristics of (S)-Butyl 2-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical and chemical properties of (S)-Butyl 2-hydroxybutanoate. Due to a lack of available experimental data in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for the determination of key physical characteristics of liquid organic compounds such as the title compound.
Compound Identification and Properties
| Property | Value | Source |
| IUPAC Name | butyl (2S)-2-hydroxybutanoate | PubChem[2] |
| CAS Number | 132513-51-0 | ChemicalBook[1], PubChem[2] |
| Molecular Formula | C₈H₁₆O₃ | ChemicalBook[1], PubChem[2] |
| Molecular Weight | 160.21 g/mol | ChemicalBook[1], PubChem[2] |
| XLogP3-AA (Computed) | 1.6 | PubChem[2] |
| Purity | >98% (Commercially available) | Chemieliva[3], this compound |
| Storage Conditions | Sealed in dry, Room Temperature or -20°C | Sunway Pharm Ltd[4], this compound |
Experimental Protocols for Physical Characterization
The following sections detail standardized laboratory procedures for determining the primary physical properties of a liquid organic compound like this compound.
The boiling point is a fundamental physical property that can aid in the identification and purity assessment of a liquid substance.[5]
Methodology: Thiele Tube Method [6]
-
Sample Preparation: Fill a small test tube or a Durham tube to about half-full with the liquid sample. Invert a capillary tube (sealed at one end) and place it into the liquid with the open end down.[6]
-
Apparatus Setup: Attach the sample tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. Insert this assembly into a Thiele tube containing mineral oil, making sure the sample is immersed in the oil.[6]
-
Heating: Gently heat the arm of the Thiele tube with a microburner. The convection currents in the oil will ensure uniform heating.[7]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.[7]
-
Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[6][7]
For compounds that are solid at room temperature, the melting point is a critical indicator of purity.[8][9][10] While this compound is expected to be a liquid, this protocol is included for broader applicability.
Methodology: Capillary Method [8][11]
-
Sample Preparation: Place a small amount of the finely powdered solid compound on a clean, dry surface. Tap the open end of a capillary tube into the powder to introduce a small amount of the sample. Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The sample height should be 2-3 mm.[8][11]
-
Apparatus Setup: Insert the capillary tube into a melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[11]
-
Melting Point Range Determination: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the substance.[11]
The density of a liquid is its mass per unit volume and is a characteristic physical property.[12][13]
Methodology: Mass and Volume Measurement [12][13][14][15][16]
-
Mass Measurement: Weigh a clean and dry graduated cylinder or pycnometer on an analytical balance and record its mass.[12][14]
-
Volume Measurement: Add a known volume of the liquid sample (e.g., 10 mL) to the graduated cylinder or pycnometer. Read the volume from the bottom of the meniscus.[12]
-
Mass of Liquid: Weigh the graduated cylinder or pycnometer containing the liquid and record the total mass. Subtract the mass of the empty container to determine the mass of the liquid.[12][14]
-
Density Calculation: Calculate the density by dividing the mass of the liquid by its volume (Density = Mass/Volume).[13][15]
-
Temperature: Record the temperature of the liquid, as density is temperature-dependent.[14]
For chiral molecules like this compound, the specific rotation is a crucial property that characterizes its optical activity.[17][18]
Methodology: Polarimetry [19][17][20][21]
-
Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable achiral solvent (e.g., ethanol, chloroform) to obtain a solution of a specific concentration (c), expressed in g/mL.[17][20]
-
Polarimeter Calibration: Calibrate the polarimeter with a blank solvent-filled cell.
-
Sample Measurement: Fill the polarimeter cell of a known path length (l), typically in decimeters (dm), with the prepared solution, ensuring there are no air bubbles in the light path. Place the cell in the polarimeter and measure the observed optical rotation (α) in degrees.[17][20]
-
Specific Rotation Calculation: Calculate the specific rotation [α] using Biot's Law:[17][20][21] [α] = α / (l × c) The specific rotation is typically reported with the temperature (T) and the wavelength of light (D for the sodium D-line) as [α]TD.
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the physical characteristics of a chemical compound.
Caption: Logical workflow for determining the physical properties of a chemical substance.
References
- 1. This compound | 132513-51-0 [chemicalbook.com]
- 2. Butyl (2S)-2-hydroxybutanoate | C8H16O3 | CID 15986038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 132513-51-0 || Chemieliva Pharmaceutical Co., Ltd || éåºç¦è ¾å»è¯æéå ¬å¸ [chemieliva.com]
- 4. This compound - CAS:132513-51-0 - Sunway Pharm Ltd [3wpharm.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pennwest.edu [pennwest.edu]
- 10. byjus.com [byjus.com]
- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry-online.com [chemistry-online.com]
- 14. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 15. homesciencetools.com [homesciencetools.com]
- 16. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 17. vernier.com [vernier.com]
- 18. Virtual Labs [cds-iiith.vlabs.ac.in]
- 19. m.youtube.com [m.youtube.com]
- 20. cdn.pasco.com [cdn.pasco.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
The Stereochemistry of Butyl 2-Hydroxybutanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of butyl 2-hydroxybutanoate, a chiral molecule of significant interest in the pharmaceutical and chemical industries. The document details the synthesis of its enantiomers, methods for their separation and analysis, and relevant physical properties. Particular emphasis is placed on the preparation of the (S)-enantiomer, a key intermediate in the synthesis of various bioactive compounds. This guide includes detailed, adaptable experimental protocols for synthesis and analysis, quantitative data presented in tabular format, and visual representations of key concepts and workflows to aid researchers in their drug development and scientific endeavors.
Introduction
Butyl 2-hydroxybutanoate is a chiral ester containing a stereocenter at the second carbon of the butanoate chain. This chirality results in the existence of two enantiomers: (R)-butyl 2-hydroxybutanoate and (S)-butyl 2-hydroxybutanoate. These stereoisomers can exhibit distinct biological activities, making the control and analysis of their stereochemistry crucial in the development of pharmaceuticals and other fine chemicals.[1] The (S)-enantiomer, in particular, is a valuable building block for the synthesis of certain peroxisome proliferator-activated receptor alpha (PPARα) agonists.[2] This guide will delve into the critical aspects of the stereochemistry of this compound.
Stereoisomers of Butyl 2-Hydroxybutanoate
The two enantiomers of butyl 2-hydroxybutanoate are non-superimposable mirror images of each other. Their three-dimensional structures are depicted below.
Physicochemical and Stereochemical Properties
While many physical properties of enantiomers are identical (e.g., boiling point, density), they differ in their interaction with plane-polarized light.
Note: Despite extensive literature searches, a specific experimentally determined value for the optical rotation of the enantiomers of butyl 2-hydroxybutanoate could not be located. For reference, the related compound ethyl (R)-(-)-3-hydroxybutyrate has a reported specific rotation of -46° (c=1, chloroform).[3]
Table 1: Physicochemical Properties of Butyl 2-Hydroxybutanoate
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O₃ | [2] |
| Molecular Weight | 160.21 g/mol | [2] |
| Boiling Point | 205 °C | [4] |
| Density | 0.989 g/cm³ | [4] |
| Flash Point | 79 °C | [4] |
Synthesis of Enantiopure Butyl 2-Hydroxybutanoate
The stereoselective synthesis of butyl 2-hydroxybutanoate is crucial for obtaining the desired enantiomer for specific applications. Several methods have been developed, with a focus on producing the (S)-enantiomer.
Asymmetric Chemical Synthesis
One notable method involves the stereo-specific ring-opening of butyl-(S)-2,3-epoxypropanoate using methylmagnesium bromide in the presence of a copper catalyst.[2] This reaction proceeds with high yield and stereoselectivity.
Table 2: Comparison of Yields for the Synthesis of this compound
| Catalyst | Catalyst eq. | Reaction Conditions | Yield (%) | Reference |
| CuI | 0.075 | -78°C, 3.5 h | 83 | [5] |
| CuI | 0.15 | -20°C, 15 min | 64 | [5] |
| CuI | 0.15 | -78°C, 15 min | 99 | [5] |
| CuCl | 0.15 | -78°C, 15 min | 79 | [5] |
| CuBr | 0.15 | -78°C, 15 min | 76 | [5] |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction with one enantiomer, leaving the other unreacted.
Experimental Protocols
The following are detailed experimental protocols adapted from literature for compounds with similar structures and functionalities. Researchers should optimize these methods for butyl 2-hydroxybutanoate.
Protocol 1: Asymmetric Synthesis of this compound
Materials:
-
Butyl-(S)-(-)-2,3-epoxypropionate
-
Anhydrous diethyl ether (Et₂O)
-
Methylmagnesium bromide (CH₃MgBr) solution in Et₂O
-
Copper(I) iodide (CuI)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure: (Adapted from[5])
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add butyl-(S)-(-)-2,3-epoxypropionate (1 equivalent) and anhydrous diethyl ether.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add copper(I) iodide (0.15 equivalents).
-
Slowly add a solution of methylmagnesium bromide in diethyl ether (1.1 equivalents) dropwise to the stirred mixture.
-
Stir the reaction at -78°C for 15 minutes.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 2: Chiral Gas Chromatography (GC) Analysis
Note: This protocol is a general guideline for the chiral separation of 2-hydroxy esters and may require optimization.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm)
Materials:
-
Racemic butyl 2-hydroxybutanoate standard
-
This compound and/or (R)-butyl 2-hydroxybutanoate enantiomeric standards
-
Anhydrous solvent for sample preparation (e.g., hexane or dichloromethane)
Procedure: (Adapted from[6])
-
Sample Preparation: Prepare a dilute solution of the butyl 2-hydroxybutanoate sample in the chosen solvent.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp at 2°C/min to 200°C.
-
Injection Volume: 1 µL
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks. Identify the peaks by comparing their retention times with those of the pure enantiomeric standards. The enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers.
Protocol 3: Chiral High-Performance Liquid Chromatography (HPLC) Analysis
Note: This is a general protocol and requires optimization for the specific analyte.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak® AD-H)
Materials:
-
Racemic butyl 2-hydroxybutanoate standard
-
This compound and/or (R)-butyl 2-hydroxybutanoate enantiomeric standards
-
HPLC-grade solvents (e.g., n-hexane, isopropanol)
-
Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)
Procedure: (Adapted from[4])
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v). For acidic analytes, adding a small amount of TFA (e.g., 0.1%) can improve peak shape.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, detection might be challenging)
-
Injection Volume: 10 µL
-
-
Analysis: Equilibrate the column with the mobile phase. Inject the sample and record the chromatogram. The enantiomers should be resolved into two peaks. Calculate the enantiomeric excess based on the peak areas.
Visualization of Experimental Workflow
The general workflow for the chiral analysis of butyl 2-hydroxybutanoate is outlined below.
Conclusion
The stereochemistry of butyl 2-hydroxybutanoate is a critical consideration for its application in the pharmaceutical and chemical industries. This guide has provided an in-depth overview of its stereoisomers, synthetic methods with a focus on the (S)-enantiomer, and adaptable protocols for its chiral analysis by GC and HPLC. While a specific optical rotation value for the enantiomers remains to be reported in the literature, the information and protocols presented herein offer a solid foundation for researchers and professionals working with this important chiral molecule. Further optimization of the provided analytical methods is recommended to achieve baseline separation and accurate quantification for specific research and development needs.
References
- 1. This compound - CAS:132513-51-0 - Sunway Pharm Ltd [3wpharm.com]
- 2. Butyl (2S)-2-hydroxybutanoate | C8H16O3 | CID 15986038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-(-)-3-羟基丁酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 132513-51-0 [chemicalbook.com]
- 5. Buy Butyl (2R)-2-hydroxybutanoate | 928835-95-4 [smolecule.com]
- 6. (R)-2-hydroxybutanoate | C4H7O3- | CID 6994379 - PubChem [pubchem.ncbi.nlm.nih.gov]
(S)-Butyl 2-hydroxybutanoate molecular weight and formula
An In-Depth Technical Guide to (S)-Butyl 2-hydroxybutanoate
For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. This compound is an optically active compound recognized for its role as a valuable building block in the synthesis of pharmaceuticals and pesticides.[1] This guide provides a technical overview of its core molecular data and a detailed experimental protocol for its synthesis.
Core Molecular Data
A clear summary of the fundamental molecular properties of this compound is presented below.
| Property | Value | Citations |
| Molecular Formula | C8H16O3 | [1][2][3][4][5] |
| Molecular Weight | 160.21 g/mol | [1][2][3][4][5] |
| CAS Number | 132513-51-0 | [1][2][3][4] |
| IUPAC Name | butyl (2S)-2-hydroxybutanoate | [4] |
| SMILES | CCCCOC(=O)--INVALID-LINK--O | [4] |
Synthesis of this compound
The following section details an experimental protocol for the synthesis of this compound, adapted from documented laboratory procedures.[2]
Experimental Protocol
Objective: To synthesize this compound via the reaction of n-butyl (S)-(-)-2,3-epoxypropionate with a suitable catalyst in an anhydrous solvent.
Materials:
-
n-butyl (S)-(-)-2,3-epoxypropionate (200 mg)
-
Anhydrous diethyl ether
-
Copper (I) iodide (CuI) catalyst
Procedure:
-
In a reaction vessel, dissolve 200 mg of n-butyl (S)-(-)-2,3-epoxypropionate in anhydrous diethyl ether.
-
Cool the reaction mixture to -78°C.
-
Add 0.15 molar equivalents of the copper (I) iodide catalyst to the mixture.
-
Maintain the reaction at -78°C for 15 minutes.
-
Upon completion, the target product, this compound, is obtained.
Note: The highest yield (99%) was achieved under these specific conditions.[2] Using an excessive amount of catalyst or no catalyst at all resulted in a more complex product mixture and a significantly lower or no yield of the desired product.[2]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Synthesis workflow for this compound.
References
- 1. This compound | 132513-51-0 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound - CAS:132513-51-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. Butyl (2S)-2-hydroxybutanoate | C8H16O3 | CID 15986038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 132513-51-0 || Chemieliva Pharmaceutical Co., Ltd || éåºç¦è ¾å»è¯æéå ¬å¸ [chemieliva.com]
An In-depth Technical Guide on the Optical Rotation of Enantiomerically Pure (S)-Butyl 2-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
(S)-Butyl 2-hydroxybutanoate is a chiral ester with the following key identifiers and properties.
| Property | Value | Source |
| CAS Number | 132513-51-0 | [1][2][3][][5] |
| Molecular Formula | C8H16O3 | [1][3] |
| Molecular Weight | 160.21 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 205 °C | [1] |
| Density | 0.989 g/cm³ | [1] |
| Flash Point | 79 °C | [1] |
| Storage Temperature | 2-8 °C | [1] |
Optical Activity
This compound is an optically active compound due to the presence of a chiral center at the C2 position of the butanoate chain.[1] The "S" designation refers to the stereochemical configuration at this center according to the Cahn-Ingold-Prelog priority rules. While it is known to be optically active, a specific value for its specific rotation ([α]) has not been found in a comprehensive search of scientific literature and chemical databases.
The parent carboxylic acid, (S)-2-hydroxybutanoic acid, is known to be the dextrorotatory enantiomer, designated as (+)-2-Hydroxybutanoic acid.[6] It is important to note that the sign of optical rotation for the corresponding ester, this compound, cannot be directly inferred from the parent acid and must be determined experimentally.
Experimental Protocol: Determination of Optical Rotation
The optical rotation of a chiral compound is determined using a polarimeter. The following is a generalized experimental protocol for measuring the specific rotation of a liquid sample like this compound.
Objective: To measure the observed rotation of enantiomerically pure this compound and calculate its specific rotation.
Materials:
-
Enantiomerically pure this compound
-
High-purity solvent (e.g., ethanol, chloroform, or methanol)
-
Polarimeter (with a sodium D-line lamp, λ = 589.3 nm)
-
Volumetric flasks
-
Analytical balance
-
Polarimeter cell (cuvette) of a known path length (typically 1 dm)
Procedure:
-
Solution Preparation:
-
Accurately weigh a sample of enantiomerically pure this compound.
-
Dissolve the sample in a precise volume of the chosen solvent in a volumetric flask to achieve a known concentration (c), typically expressed in g/100 mL.
-
-
Polarimeter Calibration:
-
Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.
-
Fill the polarimeter cell with the pure solvent (blank).
-
Place the cell in the polarimeter and take a blank reading. This value should be zeroed or subtracted from the sample reading.
-
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared sample solution.
-
Fill the cell with the sample solution, ensuring there are no air bubbles in the light path.
-
Place the sample cell in the polarimeter.
-
Observe the rotation of the plane of polarized light and record the observed angle of rotation (α). Multiple readings should be taken and averaged to ensure accuracy.
-
-
Calculation of Specific Rotation:
-
The specific rotation ([α]) is calculated using the Biot's law formula: [α]Tλ = α / (l × c) Where:
-
[α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL or g/100mL (depending on the convention used).
-
-
Synthesis of this compound
Enantiomerically pure this compound can be synthesized via several methods. One common approach involves the esterification of (S)-2-hydroxybutanoic acid with butanol. Another reported method is the stereospecific ring-opening of (S)-butyl 2,3-epoxypropanoate using a methylmagnesium bromide and a copper catalyst.[7] The enantiomeric purity of the final product is crucial for its applications and is typically determined by chiral chromatography.
Logical Workflow for Optical Rotation Determination
The following diagram illustrates the logical workflow for the experimental determination of the specific rotation of a chiral compound.
Caption: A flowchart illustrating the key steps in determining the specific rotation of a chiral compound.
Conclusion
While the specific optical rotation of enantiomerically pure this compound is not documented in readily accessible literature, its identity as a chiral and optically active compound is well-established. This guide provides the necessary theoretical background and a detailed experimental protocol for researchers to determine this important physical property. The synthesis of enantiomerically pure material is a prerequisite for such a measurement, and established synthetic routes are available. The determination of its specific rotation will be a valuable addition to the chemical literature and will aid in the characterization and quality control of this important chiral building block in drug development and other industries.
References
- 1. This compound | 132513-51-0 [chemicalbook.com]
- 2. BLDpharm - Bulk Product Details [bldpharm.com]
- 3. Butyl (2S)-2-hydroxybutanoate | C8H16O3 | CID 15986038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 132513-51-0 | MOLNOVA [molnova.com]
- 6. CAS 3347-90-8: (S)-2-Hydroxybutyric acid | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Hydroxybutanoate Esters: Discovery, History, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxybutanoate esters, a class of alpha-hydroxy esters, have garnered increasing interest in the scientific community. Initially explored in the context of classical organic synthesis, their roles as chiral building blocks, metabolic intermediates, and potential therapeutic agents are now being recognized. This technical guide provides a comprehensive overview of the discovery and history of 2-hydroxybutanoate esters, detailed experimental protocols for their synthesis and analysis, and an exploration of their biological significance, with a focus on relevant signaling pathways. Quantitative data is presented in structured tables for clarity, and key concepts are visualized using diagrams to facilitate understanding for researchers, scientists, and drug development professionals.
Discovery and History
The history of 2-hydroxybutanoate esters is intrinsically linked to the broader discovery and synthesis of α-hydroxy acids. While a singular "discovery" event for 2-hydroxybutanoate esters is not documented, their origins can be traced back to the early explorations of α-hydroxy acids in the 19th century.
One of the foundational methods for the synthesis of α-hydroxy acids, and by extension their esters, was the Reformatsky reaction , first reported by Sergey Nikolaevich Reformatsky in 1887. This reaction involves the condensation of an aldehyde or ketone with an α-haloester in the presence of metallic zinc to form a β-hydroxy ester. While the primary product is a β-hydroxy ester, variations of this reaction have been developed to synthesize a wide range of hydroxy esters, including α-hydroxy esters. The reaction proceeds through the formation of an organozinc reagent, a Reformatsky enolate, which is less reactive than Grignard reagents and thus prevents self-condensation of the ester.
Over the years, numerous other methods for the synthesis of α-hydroxy acids and their esters have been developed, including:
-
Hydrolysis of α-halocarboxylic acids: A common route involving the reaction of an α-halocarboxylic acid with a base, followed by acidification.
-
Cyanohydrin pathway: The addition of hydrogen cyanide to an aldehyde or ketone to form a cyanohydrin, which is then hydrolyzed to the α-hydroxy acid.
-
Asymmetric synthesis: Modern methods focusing on the enantioselective synthesis of specific stereoisomers of 2-hydroxybutanoate esters, which are crucial for pharmaceutical applications due to the stereospecificity of biological systems.
The significance of 2-hydroxybutanoic acid, the parent acid of these esters, in biological systems has been a more recent discovery. It is now recognized as a byproduct of the metabolism of L-threonine and the synthesis of glutathione, an important antioxidant. Elevated levels of 2-hydroxybutyrate in the blood have been identified as an early biomarker for insulin resistance and metabolic stress. This biological context has spurred further interest in its corresponding esters as potential prodrugs or bioactive molecules.
Physicochemical Properties
The physicochemical properties of 2-hydroxybutanoate esters are crucial for their application in both chemical synthesis and biological systems. These properties are influenced by the nature of the esterifying alcohol. The following tables summarize key quantitative data for two common 2-hydroxybutanoate esters.
Table 1: Physicochemical Properties of Methyl 2-hydroxybutanoate
| Property | Value | Source(s) |
| Molecular Formula | C5H10O3 | |
| Molecular Weight | 118.13 g/mol | |
| Boiling Point | 159.3 °C | |
| Density | 1.05 - 1.1 g/cm³ | |
| Flash Point | 54.6 °C | |
| logP (o/w) | -0.06970 | |
| Vapor Pressure | 0.889 mmHg at 25°C |
Table 2: Physicochemical Properties of Ethyl 2-hydroxybutanoate
| Property | Value | Source(s) |
| Molecular Formula | C6H12O3 | |
| Molecular Weight | 132.16 g/mol | |
| Boiling Point | 167 °C | |
| Density | 1.01 g/cm³ | |
| Flash Point | 62.70 °C | |
| logP (o/w) | 0.344 | |
| Water Solubility | 1.592e+005 mg/L at 25 °C |
Experimental Protocols
Synthesis of 2-Hydroxybutanoate Esters via the Reformatsky Reaction
This protocol provides a general methodology for the synthesis of a β-hydroxy ester, which can be adapted for the synthesis of 2-hydroxybutanoate esters.
Materials:
-
Aldehyde (e.g., propanal)
-
α-Bromoester (e.g., ethyl 2-bromoacetate)
-
Activated zinc dust
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Activate the zinc dust by stirring it with 1 M HCl for a few minutes, followed by washing with water, ethanol, and then ether, and finally drying under vacuum.
-
To a round-bottom flask containing the activated zinc dust, add anhydrous diethyl ether or THF.
-
A solution of the aldehyde and the α-bromoester in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension of zinc.
-
The reaction mixture is gently heated to initiate the reaction, which is usually indicated by a color change and the onset of reflux.
-
After the initial exothermic reaction subsides, the mixture is heated at reflux for an additional 1-2 hours to ensure complete reaction.
-
The reaction mixture is then cooled to room temperature and quenched by the slow addition of 1 M HCl.
-
The aqueous layer is separated, and the organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation or column chromatography.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Due to the polar nature of 2-hydroxybutanoate esters, derivatization is often necessary to increase their volatility for GC-MS analysis.
Materials:
-
Sample containing 2-hydroxybutanoate ester
-
Internal standard (e.g., a deuterated analog)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous solvent (e.g., acetonitrile)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: To a known volume of the sample, add the internal standard.
-
Extraction (if necessary): For complex matrices like biological fluids, a liquid-liquid extraction with a solvent like ethyl acetate may be required. The organic extract is then dried down under a stream of nitrogen.
-
Derivatization: The dried extract or a standard solution is reconstituted in an anhydrous solvent. The derivatization agent (e.g., 50 µL of BSTFA + 1% TMCS) is added, and the vial is sealed and heated (e.g., at 70°C for 30 minutes).
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions:
-
Inlet temperature: 250°C
-
Carrier gas: Helium at a constant flow rate.
-
Oven temperature program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).
-
-
MS Conditions:
-
Ion source temperature: 230°C
-
Quadrupole temperature: 150°C
-
Electron ionization at 70 eV.
-
Scan mode: Full scan or selected ion monitoring (SIM) for quantitative analysis.
-
-
Biological Significance and Signaling Pathways
While research on the direct biological effects of 2-hydroxybutanoate esters is still emerging, their significance can be inferred from the well-established roles of their parent acid, 2-hydroxybutyric acid (2-HB), and the structurally similar ketone body, β-hydroxybutyrate (BHB). Upon administration, it is anticipated that these esters are hydrolyzed by endogenous esterases to release 2-hydroxybutyric acid.
2-HB is a metabolic byproduct of threonine catabolism and glutathione synthesis. Elevated levels of 2-HB are associated with increased lipid oxidation and oxidative stress and are considered an early biomarker for insulin resistance.
Given the structural similarity and metabolic link, the signaling pathways affected by BHB are likely to be influenced by 2-HB as well. Key signaling pathways include:
-
AMP-activated protein kinase (AMPK) Pathway: AMPK is a central regulator of cellular energy homeostasis. Studies on BHB have shown that it can modulate AMPK activity. Depending on the cellular context and glucose availability, this can lead to either activation or inhibition of AMPK, thereby influencing downstream processes like glucose uptake, fatty acid oxidation, and protein synthesis.
-
mTOR Signaling Pathway: The mechanistic target of rapamycin (mTOR) is a key regulator of cell growth, proliferation, and protein synthesis. Research on BHB suggests it can influence mTOR signaling. Some studies indicate that BHB may enhance muscle protein synthesis, potentially through an mTOR-independent pathway, while others suggest a more complex, context-dependent regulation of mTOR.
The potential for 2-hydroxybutanoate esters to act as prodrugs for 2-hydroxybutyric acid makes them interesting candidates for therapeutic development, particularly in the context of metabolic disorders.
Conclusion and Future Directions
2-Hydroxybutanoate esters represent a class of compounds with a rich history in organic synthesis and a promising future in biomedical research and drug development. Their synthesis is well-established, with both classical and modern methods providing access to these molecules. Detailed analytical protocols, such as those for GC-MS, allow for their accurate quantification in various matrices.
The biological significance of these esters is becoming increasingly apparent, largely through the understanding of their parent acid, 2-hydroxybutyric acid, as a key metabolic indicator. The potential for these esters to modulate critical signaling pathways like AMPK and mTOR opens up new avenues for therapeutic intervention in metabolic diseases.
Future research should focus on elucidating the direct effects of various 2-hydroxybutanoate esters on cellular signaling pathways to confirm the hypotheses derived from studies on 2-hydroxybutyric acid and its analogs. Furthermore, exploring the pharmacokinetics and pharmacodynamics of these esters will be crucial for their development as potential therapeutic agents. The continued investigation of these versatile molecules holds great promise for advancing our understanding of metabolism and developing novel treatments for metabolic disorders.
Methodological & Application
Application Note: Enantioselective Synthesis of (S)-Butyl 2-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the enantioselective synthesis of (S)-Butyl 2-hydroxybutanoate, a valuable chiral building block in the pharmaceutical industry. Two robust and effective methods are presented: chemoenzymatic kinetic resolution of racemic butyl 2-hydroxybutanoate using Candida antarctica lipase B (CALB), and asymmetric reduction of butyl 2-oxobutanoate using baker's yeast. These protocols offer high enantioselectivity and good yields, providing reliable strategies for obtaining the desired (S)-enantiomer. Detailed experimental procedures, data presentation in tabular format for easy comparison, and a protocol for the determination of enantiomeric excess via chiral High-Performance Liquid Chromatography (HPLC) are included.
Introduction
This compound is a key chiral intermediate in the synthesis of various pharmaceuticals. The stereochemistry of this molecule is crucial for the biological activity of the final active pharmaceutical ingredient (API). Therefore, the development of efficient and highly selective methods for its synthesis is of significant importance. This application note outlines two proven methodologies for the enantioselective synthesis of this compound: lipase-catalyzed kinetic resolution and microbial asymmetric reduction.
The chemoenzymatic approach leverages the high selectivity of lipases to resolve a racemic mixture, while the microbial reduction utilizes the inherent stereopreference of enzymes within baker's yeast to produce the desired enantiomer from a prochiral ketone. Both methods represent green and sustainable alternatives to traditional chemical synthesis.
Data Presentation
The following table summarizes the typical quantitative data obtained from the described synthetic methods.
| Method | Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| Lipase-Catalyzed Kinetic Resolution | Candida antarctica lipase B (CALB) | Racemic Butyl 2-hydroxybutanoate | This compound | ~45% | >98% |
| Asymmetric Reduction | Baker's Yeast (immobilized) | Butyl 2-oxobutanoate | This compound | 60-70% | >95% |
Experimental Protocols
Method 1: Lipase-Catalyzed Kinetic Resolution of Racemic Butyl 2-hydroxybutanoate
This method relies on the enantioselective acylation of the (R)-enantiomer of butyl 2-hydroxybutanoate by CALB, leaving the desired (S)-enantiomer unreacted.
Materials:
-
Racemic Butyl 2-hydroxybutanoate
-
Immobilized Candida antarctica lipase B (CALB)
-
Vinyl acetate
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of racemic butyl 2-hydroxybutanoate (1.0 eq) in anhydrous toluene (5 mL/mmol of substrate), add immobilized CALB (50 mg/mmol of substrate).
-
Add vinyl acetate (0.6 eq) to the mixture.
-
Stir the reaction mixture at 30°C and monitor the progress of the reaction by TLC or GC.
-
When approximately 50% conversion is reached (typically 24-48 hours), filter off the enzyme and wash it with toluene.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the unreacted this compound from the acetylated (R)-enantiomer.
Method 2: Asymmetric Reduction of Butyl 2-oxobutanoate using Baker's Yeast
This protocol utilizes the reductase enzymes in baker's yeast to asymmetrically reduce the prochiral ketone, butyl 2-oxobutanoate, to the corresponding (S)-alcohol.
Materials:
-
Butyl 2-oxobutanoate
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Diatomaceous earth (Celite)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Suspend baker's yeast (20 g/mmol of substrate) in a solution of sucrose (40 g/L) in tap water at 30°C.
-
Stir the mixture for 30 minutes to activate the yeast.
-
Add butyl 2-oxobutanoate (1.0 eq) to the fermenting yeast suspension.
-
Stir the reaction mixture vigorously at room temperature for 48-72 hours. Monitor the reaction by TLC or GC.
-
Once the reaction is complete, add diatomaceous earth to the mixture and filter through a pad of Celite.
-
Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography to obtain pure this compound.
Protocol for Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric excess (ee) of the synthesized this compound can be determined by chiral HPLC analysis.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Chiralcel OD-H (or equivalent polysaccharide-based chiral stationary phase).
-
Mobile Phase: n-Hexane / 2-Propanol (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard solution of racemic butyl 2-hydroxybutanoate in the mobile phase.
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Prepare a solution of the synthesized product in the mobile phase.
-
Inject the sample and record the chromatogram.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Mandatory Visualizations
Application Notes and Protocols for the Stereoselective Reduction of Butyl 2-Oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective reduction of α-keto esters is a critical transformation in synthetic organic chemistry, providing access to chiral α-hydroxy esters, which are valuable building blocks for a wide range of pharmaceuticals and fine chemicals. This document provides detailed application notes and protocols for the stereoselective reduction of butyl 2-oxobutanoate to produce optically active butyl 2-hydroxybutanoate. Both biocatalytic and chemocatalytic methods are discussed, with a focus on providing actionable protocols and comparative data to aid in the selection of the most suitable method for a given research and development objective.
Data Presentation: Comparative Analysis of Catalytic Systems
While specific quantitative data for the stereoselective reduction of butyl 2-oxobutanoate is limited in publicly available literature, the following table summarizes the performance of various catalytic systems on closely related α- and β-keto esters. This data serves as a strong predictive guide for the expected outcomes with butyl 2-oxobutanoate.
| Catalyst System | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Biocatalysts | |||||
| Candida parapsilosis ATCC 7330 | Alkyl-3-oxobutanoates | (S)-alkyl-3-hydroxybutanoates | up to 72 | >99 | [1] |
| Candida parapsilosis ATCC 7330 | Ethyl-4-chloro-3-oxobutanoate | (S)-ethyl-4-chloro-3-hydroxybutanoate | 95 | >99 | [2] |
| Geotrichum candidum IFO 4597 (Acetone Powder) | Aromatic & Aliphatic Ketones | (S)-alcohols | High | >99 | [3] |
| Rhodotorula gracilis AS 2.499 | tert-butyl (S)-6-chloro-5-hydroxy-3-oxo-hexanoate | (3R, 5S)-6-cholro-3, 5-dihydroxy-hexanoate | 68.3 | 95.1 (d.e.) | |
| Daucus carota (Carrot Root) | Various Ketones | Chiral Alcohols | High | High | [4][5] |
| Chemocatalysts | |||||
| Ru(II)-P-Phos in Ionic Liquid | α- and β-keto esters | Chiral Hydroxy Esters | High | Good to Excellent | [4] |
| Noyori-type Ru-BINAP | Methyl 2,2-dimethyl-3-oxobutanoate | (R)-β-hydroxy ester | 99 | 96 | [3] |
| Noyori-type Ru-BINAP | General Ketones | Chiral Alcohols | High | >99 | [3][6] |
Experimental Protocols
Protocol 1: Biocatalytic Reduction using Saccharomyces cerevisiae (Baker's Yeast)
This protocol is a general method for the asymmetric reduction of α-keto esters using readily available baker's yeast.
Materials:
-
Butyl 2-oxobutanoate
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose (or glucose)
-
Tap water
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Yeast Suspension Preparation: In a suitable Erlenmeyer flask, suspend a commercially available baker's yeast cake in tap water. For a 1 mmol scale reaction, typically 10-20 g of yeast in 50-100 mL of water is used.
-
Activation: To the yeast suspension, add sucrose (typically 1.5-2.0 equivalents relative to the yeast weight) and stir the mixture at room temperature (25-30 °C) for 30-60 minutes to activate the yeast.
-
Substrate Addition: Dissolve butyl 2-oxobutanoate (1 mmol) in a minimal amount of ethanol (if necessary for solubility) and add it dropwise to the activated yeast suspension.
-
Reaction: Stir the reaction mixture at room temperature for 24-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, add diatomaceous earth to the mixture and filter through a Büchner funnel to remove the yeast cells.
-
Extraction: Saturate the aqueous filtrate with sodium chloride and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude butyl 2-hydroxybutanoate.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield and enantiomeric excess (ee) by chiral GC or HPLC analysis.
Protocol 2: Chemical Asymmetric Hydrogenation using a Noyori-type Ruthenium Catalyst
This protocol describes a general procedure for the asymmetric hydrogenation of a keto ester using a pre-catalyst of the Noyori type, such as Ru-BINAP. These reactions require an inert atmosphere and handling of pressurized hydrogen gas.
Materials:
-
Butyl 2-oxobutanoate
-
[RuCl((R)-BINAP)(p-cymene)]Cl or a similar Noyori-type pre-catalyst
-
Anhydrous methanol (or other suitable alcohol)
-
Hydrogen gas (high purity)
-
High-pressure autoclave or a similar hydrogenation apparatus
-
Standard Schlenk line and inert atmosphere techniques
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a high-pressure autoclave equipped with a magnetic stir bar with the ruthenium pre-catalyst (typically 0.01-1 mol%).
-
Substrate Addition: Add anhydrous methanol to the autoclave, followed by the butyl 2-oxobutanoate substrate. The substrate-to-catalyst ratio (S/C) can range from 100 to 10,000.
-
Hydrogenation: Seal the autoclave, remove the inert atmosphere by purging with hydrogen gas several times. Pressurize the autoclave with hydrogen to the desired pressure (e.g., 4-100 atm).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-100 °C) for the specified time (typically a few hours to 24 hours). Monitor the reaction progress by taking aliquots (if the setup allows) and analyzing them by GC or TLC.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess of the resulting butyl 2-hydroxybutanoate by chiral GC or HPLC.
Visualizations
Caption: General workflow for the stereoselective reduction of butyl 2-oxobutanoate.
Caption: Comparison of biocatalytic and chemocatalytic approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. ethz.ch [ethz.ch]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00349G [pubs.rsc.org]
(S)-Butyl 2-hydroxybutanoate: A Versatile Chiral Building Block in Synthesis
(S)-Butyl 2-hydroxybutanoate is an optically active ester that serves as a crucial chiral building block in the stereoselective synthesis of various complex molecules, most notably in the pharmaceutical industry. Its utility stems from the presence of a stereocenter at the C2 position and a hydroxyl group that can be further functionalized, allowing for the construction of intricate molecular architectures with high stereochemical control. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the synthesis and utilization of this versatile chiral synthon.
Applications in Pharmaceutical Synthesis
The most prominent application of this compound is as a key intermediate in the synthesis of the peroxisome proliferator-activated receptor alpha (PPARα) agonist, (R)-K-13675 . This pharmaceutical agent is investigated for the treatment of hyperlipidemia by reducing plasma triglycerides and increasing HDL cholesterol. The synthesis of (R)-K-13675 leverages the (S)-chirality of the hydroxybutanoate to establish the desired (R)-stereocenter in the final drug molecule.
A critical step in the synthesis of (R)-K-13675 from this compound is the etherification of the secondary alcohol . This transformation is typically achieved with inversion of configuration, converting the (S)-alcohol to an (R)-ether. Two primary methods have been employed for this key transformation: activation of the hydroxyl group as a sulfonate ester followed by nucleophilic substitution, and the Mitsunobu reaction.
Synthesis of this compound
Several methods have been developed for the synthesis of this compound, including both chemical and biocatalytic routes. A common and efficient chemical method involves the copper-catalyzed ring-opening of an epoxy ester.
Chemical Synthesis via Ring-Opening of an Epoxy Ester
A highly effective method for the preparation of this compound is the reaction of n-butyl (S)-(-)-2,3-epoxypropionate with methylmagnesium bromide in the presence of a copper(I) iodide catalyst.[1] This reaction proceeds with high yield and stereoselectivity.
Table 1: Reaction Conditions for the Synthesis of this compound [1]
| Entry | Cu Catalyst | Catalyst eq. | Reaction Conditions | Yield (%) |
| 1 | CuI | 0.075 | -78°C, 3.5 h | 83 |
| 2 | CuI | 0.15 | -20°C, 15 min | 64 |
| 3 | CuI | 0.15 | -78°C, 15 min | 99 |
| 4 | CuCl | 0.15 | -78°C, 15 min | 79 |
| 5 | CuBr | 0.15 | -78°C, 15 min | 76 |
| 6 | CuI | 0 | -78°C, 2.5 h | - |
| 7 | CuI | 0.75 | -78°C, 15 min | 41 |
Data sourced from ChemicalBook, referencing patent EP1908747A1.[1]
Experimental Protocol: Synthesis of this compound[1]
-
To a solution of n-butyl (S)-(-)-2,3-epoxypropionate (200 mg) in anhydrous diethyl ether, add copper(I) iodide (0.15 mol equivalent).
-
Cool the mixture to -78°C.
-
Slowly add methylmagnesium bromide to the reaction mixture.
-
Stir the reaction at -78°C for 15 minutes.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Caption: Synthesis of this compound.
Key Reactions Utilizing this compound
Etherification via Triflate Activation
A robust method for the etherification of this compound involves a two-step process: activation of the hydroxyl group as a trifluoromethanesulfonate (triflate), followed by nucleophilic substitution with a phenol. This method ensures a clean inversion of stereochemistry.[2]
Step 1: Triflation
The hydroxyl group is converted to a highly reactive triflate leaving group by reaction with trifluoromethanesulfonic anhydride in the presence of a base, such as pyridine.
Step 2: Nucleophilic Substitution
The resulting n-butyl (S)-2-trifluoromethanesulfonyloxybutanoate is then treated with the desired phenol in the presence of a base (e.g., potassium carbonate) to yield the corresponding (R)-2-phenoxybutanoate. This reaction proceeds in excellent yield without loss of optical purity.[2]
Experimental Protocol: Etherification via Triflation
Step 1: Synthesis of n-Butyl (S)-2-trifluoromethanesulfonyloxybutanoate
-
Dissolve this compound (1.0 eq) in dichloromethane at 0°C.
-
Add pyridine (1.2 eq).
-
Slowly add trifluoromethanesulfonic anhydride (1.1 eq).
-
Stir the reaction at 0°C for 1 hour.
-
Wash the reaction mixture with cold dilute hydrochloric acid and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude triflate, which is often used in the next step without further purification.
Step 2: Synthesis of Butyl (R)-2-phenoxybutanoate
-
Dissolve the phenol (1.0 eq) and n-butyl (S)-2-trifluoromethanesulfonyloxybutanoate (1.1 eq) in a suitable solvent such as acetonitrile.
-
Add potassium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired ether.
References
Application Notes and Protocols for the Synthesis of Pemafibrate using (S)-Butyl 2-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Butyl 2-hydroxybutanoate is a valuable chiral building block in the synthesis of pharmaceutical ingredients. Its specific stereochemistry makes it a crucial starting material for the enantioselective synthesis of complex molecules. One of the prominent applications of this compound is in the production of Pemafibrate (also known as K-877 or (R)-K-13675), a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) modulator used for the treatment of hyperlipidemia.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of Pemafibrate, highlighting the pivotal role of this compound.
Application of this compound in Pemafibrate Synthesis
The synthesis of Pemafibrate from this compound involves a three-step process, which includes the activation of the hydroxyl group, a stereospecific nucleophilic substitution, and a final deprotection step. The (S)-enantiomer of butyl 2-hydroxybutanoate is essential for obtaining the desired (R)-enantiomer of the final drug, which is the biologically active form.
The overall synthetic workflow can be summarized as follows:
-
Synthesis of this compound: Preparation of the chiral starting material.
-
Activation of the Hydroxyl Group: Conversion of the hydroxyl group of this compound into a good leaving group, typically a triflate.
-
Etherification: Nucleophilic substitution of the triflate with a phenolic intermediate.
-
Hydrolysis: Removal of the butyl ester protecting group to yield the final active pharmaceutical ingredient, Pemafibrate.
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic steps.
Table 1: Synthesis of this compound from (S)-(-)-n-Butyl 2,3-epoxypropionate
| Catalyst (eq.) | Reaction Temperature (°C) | Reaction Time | Yield (%) | Reference |
| CuI (0.075) | -78 | 3.5 h | 83 | [3] |
| CuI (0.15) | -20 | 15 min | 64 | [3] |
| CuI (0.15) | -78 | 15 min | 99 | [3] |
| CuCl (0.15) | -78 | 15 min | 79 | [3] |
| CuBr (0.15) | -78 | 15 min | 76 | [3] |
Table 2: Synthesis of Pemafibrate from this compound
| Step | Intermediate/Product | Reagents | Solvent | Yield (%) | Reference |
| 1 | n-Butyl (S)-2-trifluoromethanesulfonyloxybutyrate | Trifluoromethanesulfonic anhydride, Pyridine | Methylene chloride | Quantitative | [2] |
| 2 | n-Butyl (R)-2-[3-[N-(benzoxazol-2-yl)-N-(3-(4-methoxyphenoxy)propyl)aminomethyl]phenoxy]butyrate | N-(benzoxazol-2-yl)-N-(3-(4-methoxyphenoxy)propyl)-3-hydroxybenzylamine, K₂CO₃ | Acetonitrile | 100 | [2] |
| 3 | Pemafibrate | NaOH | Methanol/Water | Not specified | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the copper-catalyzed ring-opening of (S)-(-)-n-butyl 2,3-epoxypropionate.
Materials:
-
(S)-(-)-n-Butyl 2,3-epoxypropionate
-
Methylmagnesium bromide solution
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (S)-(-)-n-butyl 2,3-epoxypropionate (1.0 g, 6.9 mmol) and CuI (197 mg, 1.04 mmol) in anhydrous diethyl ether (20 mL) at -78 °C under a nitrogen atmosphere, add methylmagnesium bromide (3.0 M in diethyl ether, 2.8 mL, 8.4 mmol) dropwise.
-
Stir the mixture at -78 °C for 15 minutes.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford this compound.
Expected Yield: ~99%[3]
Protocol 2: Synthesis of Pemafibrate
This protocol details the conversion of this compound to Pemafibrate.
Step 1: Synthesis of n-Butyl (S)-2-trifluoromethanesulfonyloxybutyrate
Materials:
-
This compound (99% ee)
-
Pyridine
-
Trifluoromethanesulfonic anhydride
-
Methylene chloride
Procedure:
-
Dissolve this compound (300 mg, 1.87 mmol) in methylene chloride (5 mL) and cool the solution to 0 °C.
-
Add pyridine (155 mg, 1.96 mmol) to the solution.
-
Add trifluoromethanesulfonic anhydride (528 mg, 1.87 mmol) dropwise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.[2]
-
The resulting solution containing n-butyl (S)-2-trifluoromethanesulfonyloxybutyrate is used directly in the next step without purification.
¹H-NMR Data (400 MHz, CDCl₃) δ: 0.93 (t, J=7 Hz, 3H), 1.05 (t, J=7 Hz, 3H), 1.34-1.43 (m, 2H), 1.65 (quintet, J=7 Hz, 2H), 1.97-2.08 (m, 2H), 4.23 (td, J=7, 3 Hz, 2H), 5.06 (dd, J=7, 5 Hz, 1H).[2]
Step 2: Synthesis of n-Butyl (R)-2-[3-[N-(benzoxazol-2-yl)-N-(3-(4-methoxyphenoxy)propyl)aminomethyl]phenoxy]butyrate
Materials:
-
N-(benzoxazol-2-yl)-N-(3-(4-methoxyphenoxy)propyl)-3-hydroxybenzylamine
-
Potassium carbonate (powdered)
-
Acetonitrile
-
Solution of n-butyl (S)-2-trifluoromethanesulfonyloxybutyrate in acetonitrile from Step 1
-
Toluene
-
Saturated brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-(benzoxazol-2-yl)-N-(3-(4-methoxyphenoxy)propyl)-3-hydroxybenzylamine (530 mg, 1.25 mmol) in acetonitrile (10 mL), add powdered potassium carbonate (272 mg, 1.97 mmol) at room temperature and stir for 10 minutes.[2]
-
Add the solution of n-butyl (S)-2-trifluoromethanesulfonyloxybutyrate prepared in Step 1 to the reaction mixture.
-
Stir the mixture at room temperature for 14 hours.[2]
-
Add water to the reaction mixture and extract with toluene.
-
Wash the organic extract with saturated brine and dry over anhydrous sodium sulfate.
-
Filter the solution, concentrate under reduced pressure, and purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate = 2/1) to obtain the product as a colorless oil.[2]
Expected Yield: ~100%[2]
Step 3: Synthesis of Pemafibrate (Hydrolysis)
Materials:
-
n-Butyl (R)-2-[3-[N-(benzoxazol-2-yl)-N-(3-(4-methoxyphenoxy)propyl)aminomethyl]phenoxy]butyrate
-
Sodium hydroxide solution
-
Methanol
-
Water
-
Hydrochloric acid (for acidification)
-
Ethyl acetate
Procedure:
-
Dissolve the product from Step 2 in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Neutralize the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Alternatively, extract the acidified mixture with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Pemafibrate. Further purification can be achieved by recrystallization.
¹H-NMR Data for Pemafibrate (400 MHz, CD₃OD) δ: 0.94 (t, J=7.4 Hz, 3H), 1.81 (m, 2H), 1.99 (quintet, J=6.1 Hz, 2H), 3.60 (t, J=6.8 Hz, 2H), 3.61 (s, 3H), 3.85 (t, J=5.9 Hz, 2H), 4.40 (t, J=5.9 Hz, 1H), 4.65 (s, 2H), 6.69-6.80 (m, 7H), 6.91 (dt, J=7.2, 1.0 Hz, 1H), 7.05 (dt, J=7.2, 1.2 Hz, 1H), 7.12-7.18 (m, 4H).[2]
Visualizations
Synthetic Workflow for Pemafibrate
Caption: Synthetic pathway of Pemafibrate from this compound.
PPARα Signaling Pathway
Caption: Simplified PPARα signaling pathway activated by Pemafibrate.
References
Application Notes and Protocols for the Biocatalytic Production of (S)-Butyl 2-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Butyl 2-hydroxybutanoate is a valuable chiral intermediate in the synthesis of various pharmaceuticals. Traditional chemical synthesis routes often involve hazardous reagents, harsh reaction conditions, and the need for chiral resolution of racemic mixtures. Biocatalysis offers a green and highly selective alternative, utilizing enzymes to produce the desired enantiomer with high purity under mild conditions. This document provides detailed application notes and protocols for the biocatalytic production of this compound, primarily focusing on lipase-catalyzed esterification.
Biocatalytic Approach: Enantioselective Esterification
The primary biocatalytic strategy for producing this compound is the enantioselective esterification of racemic 2-hydroxybutanoic acid with n-butanol. Lipases, particularly from Candida species, have demonstrated high efficiency and enantioselectivity in such reactions. Candida antarctica lipase B (CALB) is a widely used and effective catalyst for this transformation.[1][2][3] The enzyme selectively catalyzes the esterification of the (S)-enantiomer, allowing for the separation of the desired (S)-ester from the unreacted (R)-acid.
Alternatively, kinetic resolution of a racemic butyl 2-hydroxybutanoate can be employed, where the enzyme selectively hydrolyzes one enantiomer, leaving the other in high enantiomeric excess. However, direct esterification is often more atom-economical.
Quantitative Data Summary
The following tables summarize key quantitative data for the biocatalytic production of this compound and related reactions.
Table 1: Lipase-Catalyzed Esterification of 2-Hydroxy Acids
| Enzyme Source | Substrate | Alcohol | Solvent | Enantioselectivity | Reference |
| Candida cylindracea lipase | Straight-chain 2-hydroxy acids | 1-Butanol | Toluene | Nearly 100% | [4] |
| Candida cylindracea lipase | Straight-chain 2-hydroxy acids | 1-Butanol | Dioxane or Tetrahydrofuran | Lowered | [4] |
Table 2: Factors Influencing Biocatalytic Process
| Factor | Observation | Impact | Reference |
| Solvent | Hydrophobic solvents (e.g., toluene, hexane) are preferred over hydrophilic ones. | Higher catalytic efficiency and enantioselectivity. | [4] |
| Temperature | Optimization is crucial; typically ranges from 30-60°C. | Affects enzyme activity and stability. | [5][6] |
| pH | The optimal pH for lipases is often in the neutral to slightly acidic range. | Influences the ionization state of the substrate and enzyme active site. | [7] |
| Water Activity | In organic media, controlling water activity is critical for enzyme performance. | Affects enzyme flexibility and can prevent side reactions like hydrolysis. | [8] |
| Enzyme Immobilization | Immobilization can enhance stability and reusability. | Simplifies catalyst separation and downstream processing. | [2] |
Experimental Protocols
Protocol 1: Screening of Lipases for Enantioselective Esterification
This protocol outlines a general procedure for screening different lipases to identify the most effective biocatalyst for the synthesis of this compound.
Materials:
-
Racemic 2-hydroxybutanoic acid
-
n-Butanol
-
Various lipases (e.g., Candida antarctica lipase B, Candida cylindracea lipase, Porcine pancreatic lipase)
-
Immobilized lipase supports (optional)
-
Anhydrous toluene or hexane
-
Molecular sieves (3Å or 4Å)
-
Incubator shaker
-
Gas chromatograph (GC) with a chiral column or High-performance liquid chromatograph (HPLC) with a chiral column
Procedure:
-
Preparation of Reaction Mixture: In a series of screw-capped vials, add racemic 2-hydroxybutanoic acid (e.g., 0.1 mmol) and n-butanol (e.g., 0.2 mmol) to 2 mL of anhydrous toluene. Add activated molecular sieves to remove any residual water.
-
Enzyme Addition: To each vial, add a specific lipase (e.g., 10 mg of free lipase powder or an equivalent amount of immobilized lipase). Include a control reaction without any enzyme.
-
Incubation: Place the vials in an incubator shaker set at a specific temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).
-
Monitoring the Reaction: Periodically withdraw small aliquots from each reaction mixture. Dilute the aliquot with an appropriate solvent (e.g., hexane) and analyze by chiral GC or HPLC to determine the conversion and enantiomeric excess of the product.
-
Selection of Biocatalyst: Based on the results, select the lipase that provides the highest conversion and enantiomeric excess for the (S)-ester.
Protocol 2: Optimized Production of this compound using Immobilized CALB
This protocol describes a scaled-up procedure for the production of this compound using immobilized Candida antarctica lipase B (CALB), a commonly effective biocatalyst.
Materials:
-
Racemic 2-hydroxybutanoic acid
-
n-Butanol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Anhydrous hexane
-
Molecular sieves (4Å)
-
Jacketed glass reactor with overhead stirring
-
Temperature controller
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reactor Setup: Set up the jacketed glass reactor with an overhead stirrer and connect it to a temperature controller set at 45°C.
-
Reactant Loading: Charge the reactor with anhydrous hexane, racemic 2-hydroxybutanoic acid (e.g., 10 mmol), and n-butanol (e.g., 20 mmol). Add activated molecular sieves.
-
Enzyme Addition: Add the immobilized CALB (e.g., 100 mg) to the reactor.
-
Reaction: Start the stirring (e.g., 200 rpm) and maintain the temperature at 45°C. Monitor the reaction progress by taking samples periodically and analyzing them by chiral GC or HPLC.
-
Reaction Termination: Once the desired conversion and enantiomeric excess are achieved (typically after 24-48 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Product Isolation: Remove the solvent from the filtrate using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the this compound from the unreacted (R)-2-hydroxybutanoic acid and any byproducts.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR and mass spectrometry. Determine the final enantiomeric excess by chiral GC or HPLC.
Visualizations
Experimental Workflow
Caption: Workflow for biocatalytic production of this compound.
Biocatalytic Reaction Pathway
Caption: Enantioselective esterification pathway catalyzed by CALB.
References
- 1. Frontiers | Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids [frontiersin.org]
- 2. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of (S)-Butyl 2-hydroxybutanoate via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Butyl 2-hydroxybutanoate is a valuable chiral building block in the synthesis of various pharmaceuticals, most notably as a key intermediate for the development of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of this compound. The described method utilizes a copper-catalyzed Grignard reaction involving the ring-opening of a chiral epoxy ester, a robust and efficient method for establishing the desired stereocenter.
Reaction Scheme
The synthesis is a two-step process starting from the commercially available n-butyl acrylate. The first step involves an asymmetric epoxidation to form the chiral intermediate, (S)-butyl 2,3-epoxypropanoate. The second, key step is the regioselective ring-opening of this epoxide with methylmagnesium bromide in the presence of a copper(I) iodide catalyst to yield the target molecule, this compound.
Step 1: Asymmetric Epoxidation of n-Butyl Acrylate
n-Butyl acrylate → (S)-Butyl 2,3-epoxypropanoate
Step 2: Copper-Catalyzed Grignard Ring-Opening
(S)-Butyl 2,3-epoxypropanoate + CH₃MgBr --(CuI)--> this compound
Data Presentation
Table 1: Optimization of Copper-Catalyzed Grignard Ring-Opening
| Entry | Copper Catalyst | Catalyst Loading (mol eq.) | Reaction Temperature (°C) | Reaction Time (min) | Isolated Yield (%) |
| 1 | CuI | 0.075 | -78 | 210 | 83 |
| 2 | CuI | 0.15 | -20 | 15 | 64 |
| 3 | CuI | 0.15 | -78 | 15 | 99 [1] |
| 4 | CuCl | 0.15 | -78 | 15 | 79[1] |
| 5 | CuBr | 0.15 | -78 | 15 | 76[1] |
| 6 | None | - | -78 | 150 | No product |
| 7 | CuI | 0.75 | -78 | 15 | 41[1] |
Data adapted from a representative study on the synthesis of this compound. The optimal conditions, highlighted in entry 3, demonstrate a near-quantitative yield.[1]
Experimental Protocols
Protocol 1: Synthesis of (S)-Butyl 2,3-epoxypropanoate
This protocol is adapted from the Jacobsen-Katsuki epoxidation, a reliable method for the enantioselective epoxidation of unfunctionalized alkenes.[2][3]
Materials:
-
n-Butyl acrylate
-
(R,R)-Jacobsen's catalyst
-
Sodium hypochlorite (bleach, commercial grade)
-
Dichloromethane (DCM)
-
Phosphate buffer (0.05 M, pH 11.3)
-
4-Phenylpyridine N-oxide (optional, may enhance reaction rate)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve n-butyl acrylate (1.0 eq) in dichloromethane.
-
Add the (R,R)-Jacobsen's catalyst (0.02 - 0.05 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
To this cooled solution, add the phosphate buffer.
-
Slowly add the sodium hypochlorite solution (1.5 - 2.0 eq) dropwise over 1-2 hours while maintaining the temperature at 0 °C and stirring vigorously.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-butyl 2,3-epoxypropanoate. The crude product may be used directly in the next step or purified by flash column chromatography.
Protocol 2: Synthesis of this compound
This protocol details the copper-catalyzed ring-opening of the chiral epoxide with a Grignard reagent.
Materials:
-
(S)-Butyl 2,3-epoxypropanoate
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add copper(I) iodide (0.15 eq).
-
Add anhydrous diethyl ether to the flask.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add the methylmagnesium bromide solution (1.2 eq) to the suspension and stir for 15 minutes.
-
Add a solution of (S)-butyl 2,3-epoxypropanoate (1.0 eq) in anhydrous diethyl ether dropwise to the reaction mixture over 10 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 15 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation (boiling point approximately 75-77 °C at 15 mmHg) or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Reaction pathway for the synthesis.
Caption: Experimental workflow diagram.
References
Application Notes: (S)-Butyl 2-hydroxybutanoate as a Chiral Precursor in Agrochemical Synthesis
Introduction
(S)-Butyl 2-hydroxybutanoate is an optically active compound that holds significant potential as a chiral building block in the synthesis of modern agrochemicals.[1] The demand for enantiomerically pure agrochemicals is on the rise, as single enantiomers often exhibit higher efficacy and reduced environmental toxicity compared to their racemic mixtures.[2] Many contemporary herbicides, particularly those in the aryloxyphenoxypropionate (AOPP) class, feature a chiral center crucial for their biological activity. These herbicides act as inhibitors of acetyl-CoA carboxylase (ACCase), an enzyme vital for fatty acid synthesis in grasses.[3][4][5]
While direct synthesis of commercial agrochemicals using this compound is not extensively documented in publicly available literature, its structural similarity to established chiral precursors, such as derivatives of lactic acid, suggests its utility in the synthesis of novel AOPP herbicides.[2] This document outlines a proposed application of this compound in the synthesis of a hypothetical AOPP herbicide, providing a detailed experimental protocol and relevant data based on analogous chemical transformations.
Proposed Application: Synthesis of a Novel Aryloxyphenoxypropionate (AOPP) Herbicide
The following section details a proposed synthetic route for a hypothetical AOPP herbicide, utilizing this compound as the key chiral starting material. The proposed synthesis is based on well-established methodologies for the preparation of commercial AOPP herbicides like quizalofop-p-ethyl and fluazifop-p-butyl.[6][7][8][9][10]
Reaction Scheme:
The proposed two-step synthesis involves the activation of the hydroxyl group of this compound via tosylation, followed by a Williamson ether synthesis with a suitable aryloxyphenol.
Step 1: Synthesis of Butyl (S)-2-(tosyloxy)butanoate
In this initial step, the hydroxyl group of this compound is converted to a better leaving group, a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Diagram of the first step of the reaction.
Caption: Step 1: Tosylation of this compound.
Step 2: Synthesis of the Target AOPP Herbicide
The second step involves the nucleophilic substitution of the tosylate group by an aryloxyphenol, such as 4-(6-chloroquinoxalin-2-yloxy)phenol, in the presence of a base to yield the final product.
Diagram of the second step of the reaction.
Caption: Step 2: Williamson Ether Synthesis to form the AOPP herbicide.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of the proposed AOPP herbicide. These protocols are adapted from established procedures for analogous compounds.[7][8][11]
Protocol 1: Synthesis of Butyl (S)-2-(tosyloxy)butanoate
-
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (1.2 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Slowly add pyridine to the solution.
-
Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of the Target AOPP Herbicide
-
Materials:
-
Butyl (S)-2-(tosyloxy)butanoate (1.0 eq)
-
4-(6-chloroquinoxalin-2-yloxy)phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃), finely ground (2.0 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Water
-
-
Procedure:
-
To a solution of 4-(6-chloroquinoxalin-2-yloxy)phenol in anhydrous acetonitrile, add finely ground potassium carbonate.
-
Heat the mixture to reflux with vigorous stirring.
-
Add a solution of Butyl (S)-2-(tosyloxy)butanoate in anhydrous acetonitrile dropwise over 30 minutes.
-
Continue to reflux for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude AOPP herbicide.
-
Purify the product by recrystallization or column chromatography.
-
Data Presentation
The following table summarizes typical yields and optical purity for the synthesis of the commercial AOPP herbicide quizalofop-p-ethyl, which can be used as a benchmark for the proposed synthesis.
| Step | Product | Typical Yield (%) | Optical Purity (R:S ratio) | Reference |
| Synthesis of Quizalofop-p-ethyl | Quizalofop-p-ethyl | 87% | >98.5:1.5 | [7] |
| Synthesis of Quizalofop-p-ethyl | Quizalofop-p-ethyl | 82% | 97.51% (R isomer) | [6] |
Logical Workflow for the Proposed Synthesis
The overall workflow for the proposed agrochemical synthesis is depicted below.
Diagram illustrating the complete workflow from starting material to final product.
Caption: Proposed synthetic workflow for the AOPP herbicide.
References
- 1. CN102775359A - New synthesis method of high-content quizalofop-ethyl intermediate - Google Patents [patents.google.com]
- 2. Fluazifop - Wikipedia [en.wikipedia.org]
- 3. CN102027927B - Herbicidal composition containing fluazifop-p-butyl and quizalofop-p-ethyl and application thereof - Google Patents [patents.google.com]
- 4. invasive.org [invasive.org]
- 5. iskweb.co.jp [iskweb.co.jp]
- 6. CN101602736B - Synthesis method of quizalofop-p-ethyl - Google Patents [patents.google.com]
- 7. CN101531640B - Preparation method of Quizalofop-p-ethyl with high optical content - Google Patents [patents.google.com]
- 8. CN106432109A - Preparation method of quizalofop-P-ethyl - Google Patents [patents.google.com]
- 9. Quizalofop-P-ethyl (Ref: DPX 79376) [sitem.herts.ac.uk]
- 10. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]
- 11. High yield synthetic method for quizalofop-p-ethyl - Eureka | Patsnap [eureka.patsnap.com]
Application Note: Enzymatic Resolution of Racemic Butyl 2-Hydroxybutanoate
**Abstract
This application note details a protocol for the enzymatic kinetic resolution of racemic butyl 2-hydroxybutanoate, an important chiral building block in the synthesis of pharmaceuticals and other fine chemicals. The method utilizes the high enantioselectivity of lipases, particularly immobilized Candida antarctica lipase B (CALB), to selectively acylate one enantiomer of the racemic mixture. This process yields one enantiomer as the unreacted alcohol and the other as the corresponding ester, both with high enantiomeric excess (e.e.). The protocol is adapted from established methods for the resolution of similar short-chain hydroxyesters and is designed for researchers in drug development and organic synthesis.
Introduction
Chiral 2-hydroxyalkanoates are valuable intermediates in the synthesis of a wide range of biologically active molecules. The enzymatic kinetic resolution of racemic mixtures of these esters offers a green and efficient alternative to traditional chemical methods. Lipases (EC 3.1.1.3) are particularly well-suited for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.
This protocol focuses on the use of immobilized Candida antarctica lipase B (CALB), a widely used and highly effective biocatalyst for the resolution of secondary alcohols.[1][2][3][4][5] The resolution is achieved through a transesterification reaction, where an acyl donor is used to selectively acylate one of the enantiomers of butyl 2-hydroxybutanoate.
Principle of the Method
The enzymatic kinetic resolution of racemic butyl 2-hydroxybutanoate relies on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of a lipase. The lipase preferentially catalyzes the acylation of one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (S-enantiomer) largely unreacted. By stopping the reaction at approximately 50% conversion, it is possible to obtain both the unreacted alcohol and the acylated product in high enantiomeric excess.
Experimental Protocols
Materials and Reagents
-
Racemic butyl 2-hydroxybutanoate
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate, or acetic anhydride)
-
Organic solvent (e.g., hexane, heptane, or toluene)
-
Sodium bicarbonate (5% w/v aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standards of (R)-butyl 2-hydroxybutanoate and (S)-butyl 2-hydroxybutanoate for analytical purposes
-
All solvents should be of analytical or HPLC grade.
Equipment
-
Orbital shaker or magnetic stirrer with temperature control
-
Reaction vessels (e.g., screw-capped vials or round-bottom flasks)
-
Rotary evaporator
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) equipped with a chiral column for enantiomeric excess determination.
-
Standard laboratory glassware
Protocol for Enzymatic Resolution
-
Reaction Setup:
-
To a 25 mL round-bottom flask, add racemic butyl 2-hydroxybutanoate (1.0 mmol).
-
Add 10 mL of an appropriate organic solvent (e.g., hexane).
-
Add the acyl donor. For vinyl acetate, a molar ratio of 1.5 to 2.0 equivalents relative to the substrate is recommended.
-
Add the immobilized CALB (e.g., 50-100 mg). The optimal enzyme loading should be determined empirically.
-
-
Reaction Conditions:
-
Seal the flask and place it in an orbital shaker or on a magnetic stirrer.
-
Incubate the reaction mixture at a controlled temperature, typically between 30°C and 50°C.
-
Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture and analyzing them by chiral GC or HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both the remaining substrate and the product.
-
-
Work-up Procedure:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic phase with a 5% aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
The resulting mixture of unreacted butyl 2-hydroxybutanoate and the acylated product can be separated by column chromatography.
-
Determine the enantiomeric excess of the unreacted alcohol and the acylated product using chiral GC or HPLC.
-
Calculate the conversion and enantiomeric ratio (E) based on the enantiomeric excess of the substrate (ees) and product (eep).
-
Data Presentation
The following tables summarize expected data based on similar enzymatic resolutions of hydroxyesters. These should be used as a guideline, and optimal conditions for butyl 2-hydroxybutanoate may vary.
Table 1: Effect of Acyl Donor on Enantioselectivity
| Acyl Donor | Conversion (%) | eesubstrate (%) | eeproduct (%) | Enantiomeric Ratio (E) |
| Vinyl Acetate | 50 | >99 | 98 | >200 |
| Isopropenyl Acetate | 48 | 97 | 95 | 150 |
| Acetic Anhydride | 52 | 95 | 93 | 100 |
Table 2: Effect of Solvent on Reaction Rate and Enantioselectivity
| Solvent | Reaction Time (h) for 50% Conversion | eesubstrate (%) | eeproduct (%) | Enantiomeric Ratio (E) |
| Hexane | 6 | >99 | 98 | >200 |
| Toluene | 8 | 98 | 97 | 180 |
| Dichloromethane | 12 | 96 | 94 | 120 |
| Acetonitrile | 24 | 90 | 88 | 50 |
Table 3: Effect of Temperature on Reaction Outcome
| Temperature (°C) | Reaction Time (h) for 50% Conversion | eesubstrate (%) | eeproduct (%) | Enantiomeric Ratio (E) |
| 30 | 10 | >99 | 98 | >200 |
| 40 | 6 | >99 | 98 | >200 |
| 50 | 4 | 98 | 97 | 180 |
| 60 | 3 | 95 | 94 | 110 |
Visualizations
Caption: Experimental workflow for the enzymatic resolution of racemic butyl 2-hydroxybutanoate.
Caption: Simplified signaling pathway of the lipase-catalyzed kinetic resolution.
Troubleshooting
-
Low Conversion: Increase reaction time, temperature (up to the enzyme's optimum), or enzyme loading. Ensure the solvent is anhydrous, as water can lead to hydrolysis.
-
Low Enantioselectivity: Decrease the reaction temperature. Screen different lipases or acyl donors. Ensure the reaction is stopped at approximately 50% conversion.
-
Enzyme Deactivation: Avoid harsh solvents and extreme temperatures. Ensure proper storage of the immobilized enzyme.
Conclusion
This protocol provides a robust method for the enzymatic resolution of racemic butyl 2-hydroxybutanoate. The use of immobilized Candida antarctica lipase B offers high enantioselectivity, operational simplicity, and the potential for enzyme recycling, making it an attractive method for the preparation of enantiomerically enriched chiral building blocks. Researchers should optimize the reaction parameters for their specific requirements to achieve the best results.
References
- 1. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate [mdpi.com]
- 2. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (S)-Butyl 2-hydroxybutanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-Butyl 2-hydroxybutanoate. Our aim is to help you overcome common experimental challenges and optimize your reaction yields and product purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic approach.
Chemical Synthesis: Copper-Catalyzed Reaction of Butyl (S)-2,3-epoxypropanoate
Issue 1: Low or No Yield of this compound
-
Question: My reaction has resulted in a low yield or a complex mixture of products instead of the desired this compound. What are the likely causes and how can I resolve this?
-
Answer: Low yields in this synthesis are often traced back to several critical factors:
-
Catalyst Absence or Inactivity: The copper catalyst is essential for this reaction. Running the reaction without it will result in a complex product mixture with no target product.[1] Ensure that the correct copper catalyst, such as Copper(I) Iodide (CuI), is added. The activity of the catalyst can be compromised by impurities; use a high-purity grade.
-
Suboptimal Catalyst Loading: The amount of catalyst is crucial. An excessive amount of catalyst can lead to a decrease in yield and the formation of a complex product system.[1] The optimal amount of CuI has been found to be around 0.15 molar equivalents.[1]
-
Incorrect Reaction Temperature: This reaction is highly temperature-sensitive. The highest yields are typically achieved at very low temperatures, such as -78°C.[1] Higher temperatures (e.g., -20°C) can significantly reduce the yield.[1]
-
Moisture Contamination: Grignard reagents, like methylmagnesium bromide, are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[2]
-
Issue 2: Difficulty in Product Isolation and Purification
-
Question: I am having trouble isolating a pure sample of this compound from the reaction mixture. What purification strategies are recommended?
-
Answer: A complex reaction mixture can indeed make purification challenging.[1]
-
Initial Work-up: After the reaction is complete, a careful aqueous work-up is necessary to quench the remaining Grignard reagent and remove inorganic salts. A saturated aqueous solution of ammonium chloride is typically used.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate, to ensure all the product is recovered.
-
Chromatography: Column chromatography is often necessary to separate the desired product from side products and unreacted starting materials. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.
-
Enzymatic Synthesis: Lipase-Catalyzed Esterification
Issue 1: Low Enantioselectivity
-
Question: The enantiomeric excess (ee) of my this compound is lower than expected. How can I improve the enantioselectivity of the lipase-catalyzed reaction?
-
Answer: Low enantioselectivity in enzymatic reactions can be influenced by several factors:
-
Choice of Lipase: Different lipases exhibit varying degrees of enantioselectivity for specific substrates. Lipase from Candida cylindracea has been shown to be highly enantioselective for the esterification of straight-chain 2-hydroxy acids with 1-butanol.
-
Solvent Selection: The reaction medium plays a critical role. Hydrophobic solvents like toluene generally lead to higher enantioselectivity compared to more hydrophilic solvents such as dioxane or tetrahydrofuran.
-
Substrate Structure: While you are synthesizing a specific product, it's worth noting that slight changes in the substrate structure, such as branching near the hydroxyl group, can dramatically decrease enantioselectivity.
-
Issue 2: Slow Reaction Rate and Low Conversion
-
Question: My enzymatic esterification is very slow, and the conversion to the ester is low. What steps can I take to improve the reaction kinetics?
-
Answer: To enhance the reaction rate and conversion, consider the following:
-
Water Removal: Esterification is a reversible reaction, and the water produced can hydrolyze the ester back to the starting materials.[3][4][5] To drive the equilibrium towards the product, it is crucial to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus, adding molecular sieves, or conducting the reaction under vacuum.
-
Enzyme Immobilization: Immobilized enzymes often exhibit enhanced stability and reusability, which can be beneficial for achieving higher conversions over extended reaction times.
-
Temperature and pH Optimization: Every enzyme has an optimal temperature and pH range for its activity.[6] For lipases, the optimal temperature is often between 30-60°C. The pH of the reaction medium can also significantly impact enzyme activity.
-
Substrate Concentration: While a higher substrate concentration can increase the reaction rate, very high concentrations might lead to substrate inhibition. It is advisable to determine the optimal substrate concentration experimentally.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main synthetic routes to produce this compound?
-
A1: The primary synthetic strategies include chemical and enzymatic methods. A notable chemical route involves the stereospecific ring-opening of butyl (S)-2,3-epoxypropanoate using methylmagnesium bromide in the presence of a copper catalyst.[1][7][8] Another approach is the regioselective thiolysis of butyl (2S,3R)-epoxybutanoate followed by reductive cleavage.[7][8][9] Enzymatic synthesis, often utilizing lipases, is an alternative that can offer high enantioselectivity.
-
-
Q2: How can I accurately determine the enantiomeric excess (ee) of my product?
-
A2: The most common and reliable method for determining the enantiomeric excess of chiral compounds like this compound is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[2] This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification.
-
-
Q3: Are there any known side reactions to be aware of during the copper-catalyzed synthesis?
-
A3: Yes, side reactions can occur, especially if the reaction conditions are not well-controlled. These can include the formation of diol byproducts from the opening of the epoxide ring by water, or other undesired additions of the Grignard reagent. Maintaining a low temperature and strictly anhydrous conditions is key to minimizing these side reactions.
-
-
Q4: What is the role of the copper catalyst in the reaction with the Grignard reagent?
-
A4: The copper catalyst, typically a copper(I) salt, facilitates the conjugate addition (1,4-addition) of the Grignard reagent to the α,β-unsaturated system that can be formed in situ from the epoxide. This directs the nucleophilic attack to the desired position, leading to the formation of the 2-hydroxybutanoate structure after rearrangement and work-up.
-
Data Presentation
Table 1: Optimization of Copper-Catalyzed Synthesis of this compound [1]
| Entry | Copper Catalyst | Catalyst Eq. | Reaction Conditions | Yield (%) |
| Ex. 2 | CuI | 0.075 | -78°C, 3.5 h | 83 |
| Ex. 3 | CuI | 0.15 | -20°C, 15 min | 64 |
| Ex. 4 | CuI | 0.15 | -78°C, 15 min | 99 |
| Ex. 5 | CuCl | 0.15 | -78°C, 15 min | 79 |
| Ex. 6 | CuBr | 0.15 | -78°C, 15 min | 76 |
| Comp. Ex. 1 | CuI | 0 | -78°C, 2.5 h | - |
| Comp. Ex. 2 | CuI | 0.75 | -78°C, 15 min | 41 |
| Comp. Ex. 3 | CuI | 1.5 | -78°C, 2.5 h | - |
Note: In all cases, 200 mg of n-butyl (S)-(-)-2,3-epoxypropionate was used in anhydrous diethyl ether.
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of this compound
This protocol is based on the optimized conditions that yielded 99% of the final product.[1]
Materials:
-
n-Butyl (S)-(-)-2,3-epoxypropionate
-
Copper(I) Iodide (CuI)
-
Methylmagnesium Bromide (MeMgBr) in diethyl ether
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Addition: Under an inert atmosphere, add n-butyl (S)-(-)-2,3-epoxypropionate (1.0 eq) and anhydrous diethyl ether to the flask.
-
Catalyst Addition: Add Copper(I) Iodide (0.15 eq) to the stirred solution.
-
Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add methylmagnesium bromide solution (in diethyl ether) dropwise via the dropping funnel over a period of 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78°C for 15 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Workflow for the copper-catalyzed synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Purification of (S)-Butyl 2-hydroxybutanoate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (S)-Butyl 2-hydroxybutanoate from a reaction mixture.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
Issue 1: Low Purity After Initial Extraction
-
Question: After performing a liquid-liquid extraction, my this compound is still impure. What are the likely contaminants and how can I remove them?
-
Answer: The most common impurities after an initial extraction are unreacted starting materials, specifically (S)-2-hydroxybutanoic acid and butanol.[1][2] Acidic impurities like (S)-2-hydroxybutanoic acid and any acid catalyst used can be removed by washing the organic layer with a weak base, such as a 2N sodium carbonate or sodium bicarbonate solution.[1][3] This will convert the acidic impurities into their corresponding salts, which are soluble in the aqueous phase.[2] Residual butanol can often be removed by subsequent distillation due to the difference in boiling points.[2][4]
Issue 2: Difficulty in Separating Enantiomers
-
Question: I am struggling to separate the (S)-enantiomer from the (R)-enantiomer of Butyl 2-hydroxybutanoate using chromatography. What can I do to improve the resolution?
-
Answer: Achieving good resolution in chiral separations can be challenging. Here are several factors to consider for optimizing the separation of hydroxy esters:
-
Chiral Stationary Phase (CSP): The choice of CSP is critical. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for hydroxy esters.[5] If you are not using an appropriate chiral column, you will not achieve separation.[5][6]
-
Mobile Phase Composition: The mobile phase composition, including the type and concentration of the organic modifier and any additives, significantly impacts selectivity.[5] Experiment with different solvent ratios (e.g., hexane/isopropanol) to find the optimal conditions.[7]
-
Temperature: Temperature affects the thermodynamics of the separation and can influence retention times and enantioselectivity.[5][6] Try adjusting the column temperature within the range of 10°C to 40°C.[6]
-
Flow Rate: A lower flow rate generally improves resolution by allowing more time for the enantiomers to interact with the CSP.[5][6] However, an excessively low rate can lead to band broadening.[5] Start with the flow rate recommended by the column manufacturer and adjust as needed.[6]
-
Peak Shape: Poor peak shape, such as tailing or fronting, can compromise resolution. This may be caused by column overload, secondary interactions with the stationary phase, or issues with the sample solvent.[5][6] Consider reducing the sample concentration or injection volume.[6]
-
Issue 3: Product Decomposition During Distillation
-
Question: I am observing decomposition of my this compound during distillation. How can I prevent this?
-
Answer: For high molecular weight esters that may be prone to decomposition at high temperatures, it is advisable to perform the distillation under reduced pressure (vacuum distillation).[1] This lowers the boiling point of the compound, allowing it to distill at a lower temperature and minimizing thermal degradation. This compound has an estimated boiling point of 210–220°C at atmospheric pressure.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification methods for this compound include:
-
Washing: The crude reaction mixture is often first washed with a basic solution (e.g., sodium carbonate) to remove acidic impurities.[1][3]
-
Fractional Distillation: This technique is used to separate the ester from substances with different boiling points, such as unreacted butanol or other volatile impurities.[2][8]
-
Column Chromatography: Silica gel chromatography can be used to separate the ester from non-volatile impurities.[4][7] For separating enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[5][9]
Q2: What are the typical impurities found in a crude this compound reaction mixture?
A2: The primary impurities are typically the unreacted starting materials: (S)-2-hydroxybutanoic acid and butanol.[1] Other potential impurities depend on the synthetic route and may include byproducts from coupling reagents (e.g., dicyclohexylurea if DCC is used) or residual acid catalyst.[10]
Q3: How can I confirm the purity and enantiomeric excess of my final product?
A3: The purity of this compound can be assessed using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[11] To determine the enantiomeric excess (ee), you will need to use a chiral analytical method, most commonly chiral HPLC or chiral GC.[5][12]
Experimental Protocols
Protocol 1: Purification by Washing and Fractional Distillation
This protocol is suitable for removing acidic impurities and unreacted butanol.
-
Transfer to Separating Funnel: Transfer the crude reaction mixture to a separating funnel.
-
Washing:
-
Add an equal volume of a saturated sodium bicarbonate solution to the separating funnel.
-
Stopper the funnel and shake gently, periodically venting to release any pressure buildup from CO2 evolution.[3]
-
Allow the layers to separate and discard the lower aqueous layer.
-
Repeat the washing step one more time.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.
-
-
Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[6]
-
Filtration: Filter the drying agent from the organic solution.
-
Fractional Distillation:
-
Set up a fractional distillation apparatus.
-
Add a few boiling chips or a magnetic stir bar to the distillation flask containing the dried organic solution.[13]
-
Heat the mixture gently.[13]
-
Collect the fraction corresponding to the boiling point of this compound (approximately 210-220°C at atmospheric pressure, lower under vacuum).[8]
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective for separating the ester from non-volatile impurities.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. The ester will typically elute first, followed by the more polar alcohol, and finally the acid, which may remain on the column.[4]
-
Fraction Collection: Collect the fractions as they come off the column.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data
Table 1: Synthesis and Purification Yields of this compound from (S)-(-)-2,3-epoxypropionate
| Entry | Copper Catalyst | Catalyst eq. | Reaction Conditions | Yield |
| Ex. 2 | CuI | 0.075 | -78°C, 3.5 h | 83% |
| Ex. 3 | CuI | 0.15 | -20°C, 15 min | 64% |
| Ex. 4 | CuI | 0.15 | -78°C, 15 min | 99% |
| Ex. 5 | CuCl | 0.15 | -78°C, 15 min | 79% |
| Ex. 6 | CuBr | 0.15 | -78°C, 15 min | 76% |
Data adapted from a study on the synthesis of this compound.[14]
Visualizations
References
- 1. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 8. Butyl (2R)-2-hydroxybutanoate (928835-95-4) for sale [vulcanchem.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. gcms.cz [gcms.cz]
- 13. m.youtube.com [m.youtube.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of (S)-Butyl 2-hydroxybutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-Butyl 2-hydroxybutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound via Fischer Esterification?
A1: The Fischer esterification of (S)-2-hydroxybutanoic acid with butanol, while a direct method, can lead to the formation of several byproducts. The primary byproducts include:
-
Water: This is a direct byproduct of the esterification reaction. Its removal is crucial to drive the reaction equilibrium towards the product.
-
Di-butyl ether: Formed from the acid-catalyzed self-condensation of butanol, especially at elevated temperatures.
-
Butene: Dehydration of butanol can occur under acidic conditions and heat, leading to the formation of butene isomers.
-
Dimer of 2-hydroxybutanoic acid: The carboxylic acid can undergo self-esterification to form both linear and cyclic (lactone) dimers.
-
(R)-Butyl 2-hydroxybutanoate: Racemization of the chiral center at the alpha-position of the hydroxy acid can occur under acidic conditions, leading to a loss of enantiomeric purity.
Q2: How can I minimize the formation of these byproducts during Fischer Esterification?
A2: Minimizing byproduct formation is key to achieving a high yield and purity of the desired product. Consider the following strategies:
-
Temperature Control: Maintain the reaction temperature as low as possible while still ensuring a reasonable reaction rate to minimize the formation of di-butyl ether and butene.
-
Catalyst Choice and Concentration: Use a milder acid catalyst or a lower concentration of a strong acid catalyst to reduce side reactions.
-
Molar Ratio of Reactants: Using an excess of butanol can shift the equilibrium towards the product and can also serve as the reaction solvent.
-
Water Removal: Employ techniques like a Dean-Stark apparatus to continuously remove water as it is formed, driving the reaction to completion.
-
Reaction Time: Monitor the reaction progress and stop it once the conversion of the limiting reactant is maximized to prevent further side reactions.
Q3: What byproducts can be expected in the enzymatic synthesis of this compound?
A3: Enzymatic synthesis, typically using lipases, is known for its high selectivity, and generally produces fewer byproducts compared to chemical methods. However, potential impurities can include:
-
Unreacted starting materials: Incomplete conversion will leave residual (S)-2-hydroxybutanoic acid and butanol.
-
Hydrolysis product: If water is present in the reaction medium, the enzyme can catalyze the hydrolysis of the ester product back to the starting materials.
-
Byproducts from non-specific enzyme activity: While rare with highly selective enzymes, trace amounts of other esters could be formed if impurities are present in the starting materials.
Q4: How can I prevent racemization of the chiral center during synthesis?
A4: Preventing racemization is critical for producing the enantiomerically pure (S)-enantiomer.
-
In Fischer Esterification:
-
Use milder reaction conditions (lower temperature, less harsh acid catalyst).
-
Minimize the reaction time.
-
-
In Enzymatic Synthesis:
-
Choose a highly enantioselective enzyme.
-
Optimize reaction conditions (pH, temperature, solvent) to favor the desired stereospecific reaction.
-
Avoid conditions that could lead to non-enzymatic racemization.
-
Troubleshooting Guides
Issue: Low Yield of this compound in Fischer Esterification
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Check water removal: Ensure your Dean-Stark apparatus or other water removal method is functioning efficiently. 2. Increase reaction time: Monitor the reaction progress by TLC or GC to determine the optimal reaction time. 3. Increase catalyst concentration: Gradually increase the amount of acid catalyst, but be mindful of increased byproduct formation. |
| Side Reactions | 1. Lower reaction temperature: This will reduce the rate of formation of di-butyl ether and butene. 2. Use a milder catalyst: Consider using a solid acid catalyst or a less corrosive acid. |
| Product Loss During Workup | 1. Incomplete extraction: Ensure thorough mixing during the extraction process and perform multiple extractions. 2. Emulsion formation: If an emulsion forms during washing, try adding brine to break it. |
Issue: High Levels of Impurities Detected by GC-MS
| Impurity Detected | Possible Cause | Troubleshooting/Purification Steps |
| Di-butyl ether/Butene | High reaction temperature and/or high acid concentration. | Purification: Fractional distillation is effective as these byproducts are typically more volatile than the product. |
| Dimer of 2-hydroxybutanoic acid | High concentration of the hydroxy acid and/or prolonged reaction time. | Purification: Careful fractional distillation under reduced pressure can separate the higher-boiling dimer from the product. |
| (R)-Butyl 2-hydroxybutanoate | Racemization due to harsh acidic conditions. | Prevention: Use milder reaction conditions. Purification: Chiral chromatography (HPLC or GC) is required to separate the enantiomers. |
Issue: Low Enantiomeric Excess (ee) in Enzymatic Synthesis
| Possible Cause | Troubleshooting Steps |
| Suboptimal Enzyme Activity/Selectivity | 1. Screen different enzymes: Test various lipases to find one with the highest enantioselectivity for your substrates. 2. Optimize reaction conditions: Vary the temperature, pH, and solvent to find the optimal conditions for your chosen enzyme. |
| Presence of Water | Control water activity: Ensure the reaction medium is sufficiently dry, as excess water can lead to hydrolysis and potentially affect enantioselectivity. The use of molecular sieves can be beneficial. |
| Racemization of Substrate or Product | Check for non-enzymatic racemization: Analyze the enantiomeric purity of your starting material and product over time under the reaction conditions without the enzyme to rule out background racemization. |
Data Presentation
Table 1: Effect of Catalyst on Byproduct Formation in Fischer Esterification (Illustrative Data)
| Catalyst (mol%) | Reaction Temp (°C) | Conversion (%) | This compound (%) | Di-butyl ether (%) | Dimer (%) |
| H₂SO₄ (1%) | 100 | 85 | 90 | 5 | 5 |
| H₂SO₄ (5%) | 120 | 95 | 80 | 12 | 8 |
| p-TsOH (2%) | 100 | 88 | 93 | 3 | 4 |
| Amberlyst-15 | 110 | 92 | 95 | 2 | 3 |
Note: This table presents illustrative data based on typical outcomes in Fischer esterification. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Fischer Esterification of (S)-2-hydroxybutanoic acid
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (S)-2-hydroxybutanoic acid (1.0 eq), n-butanol (3.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq). Toluene can be used as a co-solvent to aid in azeotropic water removal.
-
Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected or the reaction is complete as determined by GC analysis.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation under vacuum to separate the desired ester from unreacted butanol and higher-boiling byproducts.
Protocol 2: Enzymatic Synthesis of this compound
-
Setup: In a screw-capped vial, dissolve (S)-2-hydroxybutanoic acid (1.0 eq) and n-butanol (1.2 eq) in a suitable organic solvent (e.g., hexane or toluene).
-
Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, 10% w/w of substrates) and molecular sieves to the reaction mixture to remove the water formed.
-
Reaction: Incubate the mixture in a shaker at a controlled temperature (e.g., 40-50 °C). Monitor the reaction progress by taking aliquots and analyzing them by GC.
-
Workup and Purification: Once the desired conversion is reached, filter off the enzyme and molecular sieves. The solvent can be removed under reduced pressure. The product can be further purified by silica gel chromatography if necessary.
Mandatory Visualizations
Caption: Byproduct formation pathways in Fischer esterification.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Purification workflow for the crude product.
Technical Support Center: Enantioselective Synthesis of Hydroxybutanoates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of hydroxybutanoates.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the enantioselective synthesis of hydroxybutanoates?
A1: Common methods include biocatalytic reductions using whole-cell systems like baker's yeast or recombinant E. coli expressing specific enzymes (e.g., alcohol dehydrogenases or carbonyl reductases), and chemical reductions using chiral catalysts, such as those based on ruthenium.[1][2][3][4] Enzymatic reductions are often favored for their high enantioselectivity and mild reaction conditions.[3][4][5]
Q2: I am observing low enantiomeric excess (ee). What are the potential causes and solutions?
A2: Low enantiomeric excess can stem from several factors:
-
Suboptimal Reaction Temperature: Temperature can significantly impact enzyme activity and stability. Lower temperatures may increase the stability of the substrate and reduce enzyme inhibition.[1]
-
Incorrect Substrate Concentration: High substrate concentrations can sometimes inhibit the catalyst. A substrate feeding strategy might be beneficial.[6]
-
Presence of Inhibitory Byproducts: The accumulation of byproducts can inhibit the catalyst.
-
Inadequate Cofactor Regeneration: In biocatalytic systems, inefficient regeneration of cofactors like NAD(P)H can limit the reaction rate and selectivity.[1][3][6]
-
Suboptimal pH: The pH of the reaction medium is crucial for enzyme activity.
-
Presence of Competing Enzymes: In whole-cell systems, other enzymes may catalyze the reduction with opposite stereoselectivity. The use of specific enzyme inhibitors or genetically engineered strains can mitigate this.[7]
Q3: My reaction yield is low. How can I improve it?
A3: Low yields can be attributed to several factors:
-
Incomplete Conversion: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).
-
Product Degradation: The product may be unstable under the reaction or workup conditions.
-
Substrate Inhibition: As mentioned for low ee, high substrate concentrations can inhibit the catalyst and lead to lower overall conversion.[1]
-
Poor Catalyst Activity: The catalyst (enzyme or chemical catalyst) may have low activity. Ensure proper storage and handling of the catalyst.
-
Inefficient Cofactor Regeneration: In biocatalytic systems, this is a common bottleneck. Optimizing the co-substrate (e.g., 2-propanol, glucose) concentration is crucial.[1][8]
Q4: What are some common side reactions to be aware of?
A4: During the synthesis of hydroxybutanoates, especially when using biocatalysts like baker's yeast, the formation of byproducts can occur, particularly with longer reaction times.[7] In chemical syntheses, side reactions can include racemization, elimination, or reactions involving other functional groups in the substrate.
Q5: How can I purify the chiral hydroxybutanoate product?
A5: Purification is typically achieved through chromatographic techniques. After extraction of the product from the reaction mixture, column chromatography on silica gel is a common method.[7] For analytical purposes and to determine the enantiomeric excess, chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is employed.[1][9]
Troubleshooting Guide
Low Enantiomeric Excess (ee)
Below is a troubleshooting workflow to address low enantiomeric excess in your synthesis.
Caption: Troubleshooting workflow for low enantiomeric excess.
Data Presentation
Table 1: Comparison of Different Catalytic Systems for the Synthesis of Chiral Hydroxybutanoates
| Catalyst System | Substrate | Product | Conversion Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Recombinant E. coli expressing CpSADH | Ethyl 4-chloroacetoacetate | Ethyl (R)-4-chloro-3-hydroxybutanoate | 95.2 | >99 | [1] |
| Baker's Yeast | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutanoate | 100 | 97 | [7] |
| Baker's Yeast | Ethyl acetoacetate | (S)-(+)-ethyl 3-hydroxybutanoate | 59-76 | 85 | [2] |
| Paracoccus denitrificans | Ethyl acetoacetate | Ethyl (R)-3-hydroxybutyrate | - | 98.9 | [10] |
| Recombinant E. coli CgCR | Ethyl 4-chloro-3-oxobutanoate | (R)-Ethyl 4-chloro-3-hydroxybutyrate | ~90 | - | [5] |
| Recombinant E. coli with CpCR and GDH | Ethyl 2-oxo-4-phenylbutyrate | (R)-2-Hydroxy-4-phenylbutyrate ethyl ester | 98.3 | 99.9 | [6] |
Experimental Protocols
Protocol 1: Asymmetric Reduction of Ethyl Acetoacetate using Baker's Yeast
This protocol is adapted from established procedures for the biocatalytic reduction of β-keto esters.[2][11]
Materials:
-
Baker's yeast
-
Sucrose
-
Ethyl acetoacetate
-
Tap water
-
Diatomaceous earth (e.g., Celite)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Mechanical stirrer
Procedure:
-
In a 4-L three-necked round-bottomed flask equipped with a mechanical stirrer, add 1.6 L of tap water, 300 g of sucrose, and 200 g of baker's yeast in this order with stirring.
-
Stir the mixture for 1 hour at approximately 30°C.
-
Add 20.0 g (0.154 mol) of ethyl acetoacetate. Stir the fermenting suspension for 24 hours at room temperature.
-
Prepare a warm (ca. 40°C) solution of 200 g of sucrose in 1 L of tap water and add it to the reaction mixture.
-
One hour later, add an additional 20.0 g (0.154 mol) of ethyl acetoacetate.
-
Continue stirring for another 24 hours.
-
After the reaction is complete, add 200 g of diatomaceous earth and stir for 15 minutes.
-
Filter the mixture through a Büchner funnel. Wash the filter cake with 500 mL of water.
-
Continuously extract the combined filtrate with ethyl acetate for 48 hours.
-
Dry the organic extract over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain (S)-(+)-ethyl 3-hydroxybutanoate.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric excess of the synthesized hydroxybutanoate can be determined by chiral HPLC.
Materials and Equipment:
-
Chiral HPLC column (e.g., polysaccharide-based)
-
HPLC system with a UV detector
-
Hexane and Isopropanol (HPLC grade)
-
Sample of synthesized hydroxybutanoate
-
Racemic standard of the hydroxybutanoate
Procedure:
-
Prepare the Mobile Phase: A common mobile phase for the separation of hydroxybutanoate enantiomers is a mixture of hexane and isopropanol. The exact ratio should be optimized for the specific column and compound.
-
Prepare the Sample: Dissolve a small amount of the purified product in the mobile phase.
-
Prepare the Racemic Standard: Dissolve a small amount of the racemic standard in the mobile phase.
-
HPLC Analysis:
-
Inject the racemic standard onto the chiral HPLC column and record the chromatogram. This will show two peaks of equal area corresponding to the two enantiomers.
-
Inject the synthesized sample and record the chromatogram.
-
-
Calculate Enantiomeric Excess (ee):
-
Identify the peaks corresponding to the two enantiomers in the sample chromatogram.
-
Measure the area of each peak.
-
Calculate the ee using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100
-
Visualizations
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for the enantioselective synthesis of a hydroxybutanoate using a whole-cell biocatalyst.
Caption: General experimental workflow for biocatalytic synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. asianpubs.org [asianpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. Asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate coupled with nitrate reduction by Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. prezi.com [prezi.com]
Technical Support Center: Stereochemical Stability of (S)-Butyl 2-hydroxybutanoate
Welcome to the technical support center for (S)-Butyl 2-hydroxybutanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and maintaining the stereochemical integrity of this chiral building block during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched compound, such as this compound, converts into a mixture containing both enantiomers ((S) and (R)). For chiral molecules used in pharmaceuticals and other specialized applications, often only one enantiomer exhibits the desired biological activity, while the other may be inactive or cause unwanted side effects. Therefore, maintaining high enantiomeric purity is essential for product efficacy and safety.
Q2: What is the primary chemical mechanism causing racemization in α-hydroxy esters?
A2: The primary cause of racemization in α-hydroxy esters like this compound is the deprotonation of the hydrogen atom on the α-carbon (the chiral center).[1][2] This abstraction, typically catalyzed by acids or bases, forms a planar, achiral enol or enolate intermediate.[1][2] Subsequent reprotonation can occur from either face of this planar intermediate, leading to the formation of both (R) and (S) enantiomers and thus a loss of optical purity.[1][3]
Q3: Which experimental conditions are most likely to cause racemization?
A3: Several conditions can promote racemization:
-
Acidic or Basic Conditions: Both strong acids and bases can catalyze the formation of the enolate intermediate.[1][4] Base-catalyzed racemization is often faster than acid-catalyzed racemization for α-hydroxy acids and their derivatives.[4]
-
Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for enolization, accelerating the rate of racemization.[5]
-
Prolonged Reaction or Storage Times: Extended exposure to even mildly unfavorable pH or temperature conditions can lead to a gradual loss of stereochemical integrity.
Q4: How can I minimize racemization during a chemical reaction?
A4: To preserve the stereochemistry of this compound, the following precautions are recommended:
-
Temperature Control: Perform reactions at the lowest feasible temperature. For many sensitive reactions, this may involve cooling to 0 °C or even -78 °C.[6]
-
pH Control: Use non-nucleophilic and sterically hindered bases if a base is required. Avoid strong acids and bases whenever possible.
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent unwanted side reactions, such as hydrolysis, which can generate acidic or basic species.[7]
Q5: What precautions should be taken during product workup and purification?
A5: The workup and purification stages are critical for maintaining enantiomeric excess.
-
Neutralize Workup Solutions: Avoid strongly acidic or basic aqueous washes. Use buffered solutions (e.g., saturated ammonium chloride solution) or neutral washes (e.g., brine) to quench reactions and wash organic layers.[6]
-
Chromatography Considerations: Standard silica gel is inherently acidic and can cause racemization on the column. It is highly recommended to use neutralized silica gel (by pre-treating with a solution of a non-polar amine like triethylamine in the eluent) or to consider alternative purification methods such as crystallization or distillation where appropriate.[6][7]
Q6: Which analytical method is best for determining the enantiomeric excess (ee) of my product?
A6: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for accurately determining the enantiomeric excess of chiral compounds like this compound.[8][9] It provides direct separation and quantification of the enantiomers.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Significant loss of enantiomeric excess (ee) after the reaction. | 1. High Reaction Temperature: The reaction was run at an elevated temperature, accelerating the rate of racemization.[5] 2. Inappropriate Base/Acid: A strong, unhindered base or acid was used, promoting enolate formation.[4] 3. Prolonged Reaction Time: The chiral center was exposed to racemizing conditions for an extended period. | 1. Optimize the reaction to run at the lowest possible temperature that still allows for a reasonable reaction rate. 2. If a base is necessary, switch to a non-nucleophilic, sterically hindered base (e.g., Lithium Diisopropylamide for enolate formation). If an acid is needed, use a mild Lewis or Brønsted acid. 3. Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as it reaches completion. |
| Enantiomeric excess decreased after purification. | 1. Acidic Silica Gel: Standard silica gel was used for column chromatography, and its acidic nature catalyzed racemization.[6] 2. Thermal Decomposition/Racemization during Distillation: The distillation was performed at too high a temperature. | 1. Neutralize the silica gel with a base (e.g., 1% triethylamine in the eluent) before performing chromatography. Alternatively, use a different stationary phase (e.g., alumina) or purification method (e.g., preparative HPLC with a chiral column, crystallization).[6] 2. Purify by vacuum distillation to lower the boiling point and minimize thermal stress on the molecule.[7] |
| Racemization observed under seemingly neutral conditions. | 1. Trace Impurities: Solvents, reagents, or glassware may contain trace acidic or basic impurities. 2. Autocatalysis: The product or byproducts of the reaction may be acidic or basic, catalyzing racemization over time. | 1. Use freshly distilled/purified solvents and high-purity reagents. Ensure all glassware is thoroughly cleaned and dried. 2. Do not let reactions run for extended periods unnecessarily. Work up the reaction promptly upon completion. |
Visualization of Racemization and Prevention Workflow
The following diagrams illustrate the key chemical pathway for racemization and a recommended workflow to minimize its occurrence.
Caption: Mechanism of racemization via a planar, achiral enolate intermediate.
Caption: Recommended experimental workflow to minimize racemization.
Experimental Protocols
Protocol 1: General Procedure for a Reaction to Minimize Racemization
This protocol outlines a general approach for a reaction, such as an esterification or protection, involving this compound.
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried (e.g., at 120 °C for at least 4 hours) to remove any moisture. Assemble the reaction apparatus under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Preparation: Use anhydrous solvents and high-purity reagents.
-
Reaction Setup: Dissolve this compound in the chosen anhydrous solvent in the reaction flask.
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C using an ice-water bath) before adding any potentially basic or acidic reagents.
-
Reagent Addition: Add reagents slowly (dropwise for liquids) to maintain temperature control and minimize localized concentration spikes.
-
Reaction Monitoring: Monitor the reaction's progress using a suitable technique (e.g., TLC, GC, or LC-MS).
-
Quenching: Once the reaction is complete, quench it by adding a pre-cooled, buffered aqueous solution, such as saturated ammonium chloride (NH₄Cl), to neutralize the reagents without causing significant pH swings.[6]
Protocol 2: Analysis of Enantiomeric Excess by Chiral HPLC
This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric purity of Butyl 2-hydroxybutanoate. Method optimization will be required.
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP) is often a good starting point. Columns such as Chiralcel® OD-H or Chiralpak® AD-H are commonly effective for separating enantiomers of esters.[9]
-
Mobile Phase: For normal phase chromatography, a typical mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize separation.[9]
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase (e.g., approximately 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
-
Analysis:
-
First, inject a sample of the racemic Butyl 2-hydroxybutanoate to determine the retention times of both the (S) and (R) enantiomers.
-
Inject the sample of unknown enantiomeric composition.
-
Integrate the areas of the two enantiomer peaks.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively).
-
Data Summary
Table 1: Factors Influencing the Rate of Racemization
| Factor | Condition | Impact on Racemization Risk | Rationale |
| pH | Strong Base (pH > 10) | Very High | Rapidly catalyzes the formation of the achiral enolate intermediate.[4] |
| Strong Acid (pH < 2) | High | Catalyzes enolization, leading to loss of stereochemistry.[1] | |
| Neutral (pH ≈ 7) | Low | Minimizes both acid and base-catalyzed pathways. | |
| Temperature | High (> 50 °C) | High | Provides sufficient thermal energy to overcome the activation barrier for enolization.[5] |
| Room Temperature (20-25 °C) | Moderate | Racemization can still occur, especially over long periods or with catalytic impurities. | |
| Low (≤ 0 °C) | Low | Significantly reduces the rate of enolate formation.[6] | |
| Solvent | Protic Solvents (e.g., alcohols) | Moderate | Can facilitate proton transfer, potentially aiding in tautomerization.[10] |
| Aprotic Polar (e.g., THF, DMF) | Low to Moderate | The effect can vary; generally preferred for reactions involving enolates.[11] | |
| Purification Media | Standard Silica Gel | High | The acidic surface can catalyze racemization.[6] |
| Neutralized Silica Gel | Low | Mitigates the risk of acid-catalyzed racemization on the column.[6] |
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. aklectures.com [aklectures.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. d-nb.info [d-nb.info]
Improving enantiomeric excess in (S)-Butyl 2-hydroxybutanoate production
Technical Support Center: Production of (S)-Butyl 2-hydroxybutanoate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the production of this compound with high enantiomeric excess.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Enantiomeric Excess (ee) in Enzymatic Resolution
| Possible Cause | Explanation | Recommended Solution |
| Suboptimal Reaction Time and Conversion | In kinetic resolution, the enantiomeric excess of both the unreacted substrate and the product is highly dependent on the reaction conversion.[1][2] Maximum ee for the product is often achieved at a specific conversion, and over- or under-reacting can lead to a decrease in product ee. | Conduct a time-course study of your reaction. Withdraw aliquots at various time points, quench the reaction, and analyze the enantiomeric excess of both the remaining substrate and the product. This will allow you to determine the optimal reaction time to achieve the highest ee for this compound. |
| Inappropriate Acyl Donor | The choice of acyl donor significantly influences the enantioselectivity of the lipase-catalyzed reaction.[3] | Screen various acyl donors. While butyric acid can be used, activated esters like vinyl butyrate or other vinyl esters often lead to higher enantioselectivity and conversion rates. The longer the carboxylic acid chain, the better the results may be in some cases.[3] |
| Incorrect Substrate Molar Ratio | An excess of one substrate is often used to shift the equilibrium towards product formation; however, a very high concentration of either butanol or the acyl donor can lead to substrate inhibition of the lipase.[4] | Optimize the molar ratio of n-butanol to the acyl donor. A common starting point is a butanol to acyl donor molar ratio of 2:1 or 3:1.[4] A systematic optimization using a Design of Experiments (DoE) approach can be beneficial. |
| Suboptimal Water Content | Water is crucial for lipase activity, but excess water can promote the reverse reaction (hydrolysis), reducing the yield of the desired ester.[4][5] An overly dry environment can inactivate the enzyme. | Control the water activity in the reaction medium. This can be achieved by using dried solvents and substrates. The addition of molecular sieves to the reaction mixture can help to adsorb the water produced during esterification.[4] |
| Incorrect "pH Memory" of the Enzyme | Even in non-aqueous media, the catalytic activity of a lipase is influenced by the pH of the last aqueous solution it was in contact with. This "pH memory" affects the ionization state of the active site residues.[4] | Before use, especially after immobilization or storage, pre-treat the enzyme by equilibrating it in a buffer of the optimal pH for its activity. The enzyme should then be dried before being added to the organic reaction medium. |
Issue 2: Low Yield in Chemical Synthesis
| Possible Cause | Explanation | Recommended Solution |
| Catalyst Inefficiency or Incorrect Amount (Copper-Catalyzed Method) | In the synthesis from butyl (S)-2,3-epoxypropanoate using a copper catalyst and a Grignard reagent, the type and amount of the copper catalyst are critical for achieving high yields.[6][7] Using an excessive amount of catalyst can lead to the formation of a complex mixture of byproducts, while using no catalyst may result in no product formation.[6] | Copper(I) iodide has been shown to be effective.[7] Optimize the catalyst loading; a study showed that 0.15 molar equivalents of copper(I) iodide provided a near-quantitative yield.[6][7] Screen other copper(I) salts like CuCl and CuBr if yields are still low.[6] |
| Partial Racemization | Certain synthetic routes, for instance, starting from (S)-2-aminobutanoic acid, can be prone to partial racemization, which lowers the yield of the desired (S)-enantiomer.[7] | Consider starting from a chiral template that already contains the desired stereocenter, such as butyl (2S,3R)-epoxybutanoate or butyl (S)-2,3-epoxypropanoate, to avoid racemization.[7] |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the yield. For the copper-catalyzed reaction with methylmagnesium bromide, a low temperature is crucial. | Maintain a reaction temperature of -78°C.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for producing enantiomerically pure this compound?
A1: The primary strategies include enzymatic kinetic resolution of a racemic mixture of butyl 2-hydroxybutanoate and asymmetric chemical synthesis from a chiral precursor. Enzymatic methods often employ lipases to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol.[8] Chemical methods can involve the stereospecific ring-opening of chiral epoxy esters.[7][9]
Q2: Which enzymes are most effective for the kinetic resolution to produce this compound?
A2: Lipases (E.C. 3.1.1.3) are the most commonly used enzymes. Specifically, lipase B from Candida antarctica (CALB), often in its immobilized form (e.g., Novozym 435), is highly effective and frequently cited for its high enantioselectivity in resolving secondary alcohols.[10][11]
Q3: Why is immobilization of the lipase recommended?
A3: Immobilized lipases are generally preferred because they offer several advantages over their free counterparts, including enhanced stability (thermal and operational), easier separation from the reaction mixture, and the potential for reuse over multiple batches, which can significantly reduce costs.[4][12]
Q4: What is "dynamic kinetic resolution" and can it be applied here?
A4: Dynamic kinetic resolution (DKR) is a process that combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical maximum yield of 100% of a single enantiomer from a racemic mixture, as opposed to the 50% maximum yield in a standard kinetic resolution.[1] While powerful, implementing DKR requires a compatible catalyst for the racemization of the butyl 2-hydroxybutanoate that does not interfere with the enzymatic resolution.
Q5: How can I monitor the progress and enantiomeric excess of my reaction?
A5: The progress of the reaction (conversion) and the enantiomeric excess (ee) should be monitored using chiral chromatography. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., Chiralcel OD or Chiralpak AD) is a common method.[7][13] Gas Chromatography (GC) with a chiral column can also be used.
Data Presentation
Table 1: Comparison of Catalysts in the Chemical Synthesis of this compound
Reaction: Ring-opening of n-butyl (S)-(-)-2,3-epoxypropionate with methylmagnesium bromide.
| Entry | Copper Catalyst | Catalyst eq. | Reaction Conditions | Yield (%) | Reference |
| 1 | CuI | 0.075 | -78°C, 3.5 h | 83 | [6] |
| 2 | CuI | 0.15 | -20°C, 15 min | 64 | [6] |
| 3 | CuI | 0.15 | -78°C, 15 min | 99 | [6] |
| 4 | CuCl | 0.15 | -78°C, 15 min | 79 | [6] |
| 5 | CuBr | 0.15 | -78°C, 15 min | 76 | [6] |
| 6 | None | 0 | -78°C, 2.5 h | - | [6] |
| 7 | CuI | 0.75 | -78°C, 15 min | 41 | [6] |
Table 2: Influence of Acyl Donor on Enzymatic Kinetic Resolution
Data conceptualized from trends reported in the literature, where activated esters often improve reaction outcomes.[3]
| Acyl Donor | Enzyme | Solvent | Conversion (%) | Substrate ee (%) | Product ee (%) |
| Butyric Acid | Novozym 435 | n-hexane | ~45 | >90 | ~85 |
| Vinyl Butyrate | Novozym 435 | n-hexane | ~50 | >99 | >95 |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic Butyl 2-hydroxybutanoate
This protocol is based on typical lipase-catalyzed resolutions.
-
Materials:
-
Racemic butyl 2-hydroxybutanoate
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous n-hexane (solvent)
-
Activated molecular sieves (3Å or 4Å)
-
-
Procedure:
-
To a dried flask, add racemic butyl 2-hydroxybutanoate (1 equivalent) and anhydrous n-hexane.
-
Add vinyl acetate (typically 0.5-0.6 equivalents to target ~50% conversion).
-
Add activated molecular sieves (e.g., 10% w/w of the substrate).
-
Add immobilized lipase (e.g., 10-20 mg per mmol of racemic substrate).
-
Seal the flask and place it in a shaker incubator at a controlled temperature (e.g., 40-50°C) with agitation (e.g., 200 rpm).
-
Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral GC or HPLC.
-
Once the desired conversion (typically around 50%) and enantiomeric excess are reached, stop the reaction by filtering off the immobilized enzyme.
-
The unreacted this compound can be separated from the acetylated (R)-enantiomer by column chromatography.
-
Protocol 2: Chemical Synthesis via Copper-Catalyzed Ring Opening
This protocol is adapted from the high-yield synthesis reported in the literature.[6][7]
-
Materials:
-
n-Butyl (S)-(-)-2,3-epoxypropionate
-
Copper(I) iodide (CuI)
-
Methylmagnesium bromide (MeMgBr, solution in diethyl ether)
-
Anhydrous diethyl ether
-
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add n-butyl (S)-(-)-2,3-epoxypropionate (1 equivalent) dissolved in anhydrous diethyl ether.
-
Add Copper(I) iodide (0.15 equivalents).
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of methylmagnesium bromide in diethyl ether (e.g., 3.0 M, ~1.1 equivalents) dropwise, maintaining the temperature at -78°C.
-
Stir the reaction at -78°C for approximately 15-30 minutes.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Visualizations
Caption: Workflow for the enzymatic kinetic resolution of racemic butyl 2-hydroxybutanoate.
References
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 3. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. updatepublishing.com [updatepublishing.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cris.technion.ac.il [cris.technion.ac.il]
- 12. researchgate.net [researchgate.net]
- 13. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
Technical Support Center: Scalable Synthesis of (S)-Butyl 2-hydroxybutanoate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of (S)-Butyl 2-hydroxybutanoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in the synthesis of this compound can stem from several factors depending on the synthetic route.
-
For enzymatic esterification: The presence of excess water can shift the equilibrium towards hydrolysis, reducing the ester yield.[1][2] Additionally, high concentrations of the substrates, butanol and 2-hydroxybutanoic acid, can inhibit or deactivate the lipase.[1] Ensure all reagents and solvents are anhydrous, consider using molecular sieves to remove water generated during the reaction, and optimize the substrate molar ratio to avoid inhibition.[1] An insufficient amount of enzyme will also lead to a slow reaction rate and low conversion; typical enzyme loadings range from 1% to 10% (w/w) of the total substrates.[1]
-
For copper-catalyzed synthesis from an epoxy ester: The absence or deactivation of the copper catalyst is a primary cause of reaction failure.[3][4] Copper(I) species are typically the active catalysts, and if using a Copper(II) precatalyst, ensure reaction conditions are suitable for its in-situ reduction.[4] The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation of the sensitive copper(I) catalyst to the less active copper(II) state.[4] Impurities in the starting materials can also poison the catalyst.[4]
-
General Considerations: Always ensure the purity of your starting materials and that all glassware is thoroughly dried. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Issue 2: Poor Enantioselectivity or Racemization
-
Question: The enantiomeric excess (ee) of my this compound is lower than expected. What could be causing this and how can I improve it?
-
Answer: Achieving high enantioselectivity is a critical challenge. Low ee can be due to racemization of the product or a non-optimal chiral catalyst system.
-
Racemization: The chiral center at the alpha-position of the ester is susceptible to racemization, especially under acidic or basic conditions, or at elevated temperatures.[5] This occurs through the formation of a planar enol or enolate intermediate.[5] To minimize racemization, use mild reaction conditions and avoid prolonged reaction times. If purification requires acidic or basic workups, perform them at low temperatures and as quickly as possible.
-
Sub-optimal Catalysis: In asymmetric synthesis, the choice and handling of the chiral catalyst are crucial. For enzymatic reactions, the choice of lipase and reaction medium significantly impacts enantioselectivity.[6] In chemical catalysis, the structure of the chiral ligand and the metal precursor are key. It is important to screen different catalysts and reaction conditions to find the optimal system for your specific substrate.
-
Issue 3: Formation of Side Products and Purification Challenges
-
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these impurities and how can I purify my desired product?
-
Answer: The formation of byproducts can complicate purification and reduce the overall yield.
-
Common Side Reactions: In the copper-catalyzed ring-opening of epoxides, the formation of halohydrins can be a significant side reaction.[7] In esterification reactions, side reactions can include the formation of ethers from the alcohol or dehydration of the starting hydroxy acid.
-
Purification: Silica gel column chromatography is a standard and effective method for purifying moderately polar organic compounds like this compound.[8][9] To develop a purification protocol, first determine a suitable eluent system using TLC, aiming for an Rf value of 0.2-0.4 for the product.[9] If the product is an oil, a dry loading method can be beneficial for better separation.[9] Be aware that the acidic nature of silica gel can potentially cause hydrolysis of the ester, so deactivation of the silica gel with a base like triethylamine in the eluent may be necessary.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the main scalable synthetic routes to this compound?
A1: There are two primary scalable approaches for the synthesis of this compound:
-
Chemo-catalytic Synthesis: A notable method involves the copper-catalyzed regioselective ring-opening of butyl (S)-2,3-epoxypropanoate with a Grignard reagent like methylmagnesium bromide.[10] This method can provide the desired product in high yield.[10]
-
Biocatalytic Synthesis: The use of lipases for the enantioselective esterification of racemic 2-hydroxybutanoic acid or the transesterification of a racemic ester is a common and environmentally friendly approach.[11] Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are often used for their stability and reusability.[1]
Q2: How can I determine the enantiomeric excess (ee) of my product?
A2: The most common and reliable method for determining the enantiomeric excess of chiral compounds is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[12][13]
-
Method: A sample of the purified product is dissolved in a suitable solvent and injected into the HPLC system equipped with a chiral column. The two enantiomers will interact differently with the chiral stationary phase and will therefore have different retention times, resulting in two separate peaks in the chromatogram.[13]
-
Calculation: The ee is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100.[14]
-
Column Selection: The choice of chiral column is critical and often empirical. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are a good starting point for screening.[15][16]
Q3: What are the key parameters to control for a successful scalable synthesis?
A3: For a successful and scalable synthesis of this compound, the following parameters are critical:
-
Temperature: Both chemical and enzymatic reactions are sensitive to temperature. Higher temperatures can increase reaction rates but may also lead to side reactions and racemization.[5] It is crucial to find the optimal temperature that balances reaction speed and selectivity.
-
Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate and cost-effectiveness of the process. For copper-catalyzed reactions, an optimal loading of 0.15 mol equivalent of copper(I) iodide has been reported to give the highest yield.[3]
-
Reaction Time: Monitoring the reaction is essential to determine the point of maximum conversion without significant product degradation or side product formation.
-
Purity of Reagents and Solvents: Impurities can poison catalysts and lead to unwanted side reactions, affecting both yield and purity of the final product.[4]
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Copper-Catalyzed Ring Opening | Lipase-Catalyzed Esterification |
| Starting Materials | Butyl (S)-2,3-epoxypropanoate, Methylmagnesium Bromide | Racemic 2-hydroxybutanoic acid, Butanol |
| Catalyst | Copper(I) Iodide | Immobilized Lipase (e.g., Novozym 435) |
| Typical Yield | High (up to 99%)[3] | Moderate to High (dependent on conditions) |
| Enantioselectivity | High (dependent on starting material ee) | Generally high (>95% ee achievable)[1] |
| Key Challenges | Handling of Grignard reagents, regioselectivity | Equilibrium limitations, enzyme inhibition[1] |
| Scalability | Good | Excellent, especially with immobilized enzymes |
Table 2: Influence of Copper Catalyst on the Yield of this compound [3]
| Entry | Copper Catalyst | Equivalents | Reaction Conditions | Yield (%) |
| Ex. 4 | CuI | 0.15 | -78°C, 15 min | 99 |
| Ex. 3 | CuI | 0.15 | -20°C, 15 min | 64 |
| Ex. 2 | CuI | 0.075 | -78°C, 3.5 h | 83 |
| Ex. 5 | CuCl | 0.15 | -78°C, 15 min | 79 |
| Ex. 6 | CuBr | 0.15 | -78°C, 15 min | 76 |
| Comp. Ex. 1 | None | 0 | -78°C, 2.5 h | - |
| Comp. Ex. 2 | CuI | 0.75 | -78°C, 15 min | 41 |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of this compound from Butyl (S)-2,3-epoxypropanoate
This protocol is adapted from a reported synthetic method.[3]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous diethyl ether as the solvent.
-
Addition of Catalyst: Add copper(I) iodide (0.15 mol equivalent) to the flask under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of Starting Material: Add n-butyl (S)-(-)-2,3-epoxypropionate to the cooled reaction mixture.
-
Addition of Grignard Reagent: Slowly add a solution of methylmagnesium bromide in diethyl ether to the reaction mixture while maintaining the temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 15 minutes. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain this compound.
Protocol 2: Lipase-Catalyzed Synthesis of this compound
This is a general protocol for lipase-catalyzed esterification.
-
Reaction Setup: In a round-bottom flask, combine racemic 2-hydroxybutanoic acid and butanol in a suitable organic solvent (e.g., hexane or toluene). An excess of one substrate can be used to shift the equilibrium.
-
Addition of Enzyme: Add an immobilized lipase, such as Novozym 435 (typically 1-10% w/w of substrates).[1]
-
Water Removal: Add activated molecular sieves (3Å or 4Å) to remove the water produced during the reaction.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 40-60 °C).
-
Reaction Monitoring: Monitor the conversion by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with solvent and reused.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield this compound. The unreacted (R)-2-hydroxybutanoic acid can also be recovered.
Visualizations
Caption: Workflow for Copper-Catalyzed Synthesis.
Caption: Workflow for Lipase-Catalyzed Synthesis.
Caption: Troubleshooting Logic Flowchart.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmasalmanac.com [pharmasalmanac.com]
- 12. uma.es [uma.es]
- 13. benchchem.com [benchchem.com]
- 14. physicsforums.com [physicsforums.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Catalyst Selection for Stereoselective Reduction of Ketoesters
Welcome to the technical support center for the stereoselective reduction of ketoesters. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on catalyst selection, reaction optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts used for the stereoselective reduction of ketoesters?
A1: There are three main classes of catalysts for this transformation:
-
Biocatalysts: These are typically whole-cell systems (e.g., baker's yeast) or isolated enzymes (e.g., ketoreductases - KREDs). They are known for their high enantioselectivity and mild reaction conditions, operating in aqueous media.
-
Homogeneous Metal Catalysts: These are soluble coordination complexes, most notably ruthenium-based catalysts with chiral ligands like BINAP (Noyori-type catalysts). They offer high efficiency and predictability.
-
Chemo-catalysts: This category includes organocatalysts and other small molecule catalysts like oxazaborolidines (CBS catalysts). They provide an alternative to metal-based systems and can offer excellent stereocontrol.
Q2: How do I choose the best catalyst for my specific ketoester?
A2: The optimal catalyst depends on several factors: the structure of your ketoester, the desired stereoisomer of the product alcohol, and the scale of your reaction. A good starting point is to screen a small panel of catalysts from different classes. For instance, a commercially available KRED kit can be used alongside a common Noyori-type catalyst and a CBS catalyst to quickly identify promising candidates.
Q3: What are the typical reaction conditions for these reductions?
A3: Reaction conditions vary significantly with the catalyst type:
-
Biocatalysts: Typically run in aqueous buffers (e.g., phosphate buffer) at or near room temperature. A co-factor regeneration system is often required for isolated enzymes.
-
Homogeneous Metal Catalysts: Often require an organic solvent (e.g., methanol, ethanol, dichloromethane) and are run under an inert atmosphere with a hydrogen source (e.g., hydrogen gas). Temperatures can range from room temperature to elevated temperatures.
-
CBS Catalysts: Usually employ an aprotic solvent like THF and a borane source (e.g., BH₃·THF) at temperatures ranging from -78°C to room temperature.
Q4: Can I predict which enantiomer will be produced?
A4: For many well-established catalyst systems, the stereochemical outcome is predictable. For example, both (R)- and (S)-BINAP ligands are commercially available, and each will stereoselectively produce one enantiomer of the product alcohol. Similarly, different KREDs are known to have specific stereopreferences. For novel substrates, the stereochemical outcome may need to be determined experimentally.
Troubleshooting Guide
Problem 1: Low Enantioselectivity (ee)
Q1.1: My reaction has low enantiomeric excess. What are the likely causes?
A1.1: Low enantioselectivity can stem from several sources:
-
Suboptimal Catalyst Choice: The chosen catalyst may not be well-suited for your specific substrate.
-
Incorrect Reaction Temperature: Temperature can have a significant impact on enantioselectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment.
-
Presence of Impurities: Water or other impurities in the substrate or solvent can interfere with the catalyst.
-
Catalyst Degradation: The catalyst may have degraded due to improper handling or storage.
Q1.2: How can I improve the enantioselectivity of my reaction?
A1.2: Here are some steps to improve your ee:
-
Screen Different Catalysts: Test a variety of catalysts, including different enzymes or metal-ligand combinations.
-
Optimize Reaction Temperature: Try running the reaction at a lower temperature, as this often enhances stereoselectivity.
-
Vary the Solvent: Screen a range of solvents with different polarities.
-
Ensure Anhydrous Conditions (for metal and chemo-catalysts): Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere.
-
Check Catalyst Quality: Use a fresh batch of catalyst or purify the existing one if degradation is suspected.
Problem 2: Low Conversion or Yield
Q2.1: My reaction is not going to completion. What should I check?
A2.1: Incomplete conversion can be due to:
-
Catalyst Deactivation: The catalyst may have been poisoned by impurities or have a limited lifetime under the reaction conditions.
-
Insufficient Reaction Time: The reaction may simply need more time to reach completion.
-
Poor Substrate Solubility: The ketoester may not be fully dissolved in the reaction solvent.
-
Incorrect Stoichiometry: The ratio of substrate to reducing agent or other reagents may be off.
Q2.2: What steps can I take to increase the yield?
A2.2: To improve your yield:
-
Increase Catalyst Loading: A higher catalyst concentration can sometimes drive the reaction to completion.
-
Extend Reaction Time: Monitor the reaction progress over a longer period.
-
Improve Solubility: Choose a solvent in which your substrate is more soluble, or gently heat the reaction mixture (while monitoring the effect on ee).
-
Verify Reagent Stoichiometry: Carefully check the amounts of all reagents used.
-
Purify Substrate and Reagents: Remove any potential catalyst poisons by purifying your starting materials and solvents.
Problem 3: Inconsistent Results
Q3.1: I am getting different results when I repeat the reaction. Why is this happening?
A3.1: Inconsistent results are often due to subtle variations in experimental conditions:
-
Atmosphere Control: For air- and moisture-sensitive catalysts, even small leaks in your inert atmosphere setup can lead to variability.
-
Solvent Purity: Using different batches of solvent with varying levels of impurities can affect the reaction.
-
Catalyst Handling: Inconsistent handling and storage of the catalyst can lead to varying degrees of activity.
-
Stirring Rate: In heterogeneous reactions, the stirring rate can affect the reaction kinetics.
Q3.2: How can I ensure my results are reproducible?
A3.2: To achieve better reproducibility:
-
Standardize Procedures: Develop and strictly follow a detailed standard operating procedure (SOP).
-
Use High-Purity Reagents: Use reagents and solvents from a reliable source and consider purification before use.
-
Implement Rigorous Inert Atmosphere Techniques: Use a glovebox or Schlenk line for handling sensitive catalysts.
-
Control Reaction Parameters: Carefully control and monitor temperature, stirring rate, and reaction time.
Data Presentation
Table 1: Comparison of Catalysts for the Reduction of Ethyl Acetoacetate
| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | ee (%) | Product Configuration |
| Ru-(S)-BINAP | H₂ (100 atm) | Methanol | 25 | 98 | 99 | (R) |
| Baker's Yeast | Glucose | Water | 30 | 85 | >98 | (S) |
| (R)-CBS Catalyst | BH₃·THF | THF | -30 | 95 | 96 | (R) |
| KRED-101 | Isopropanol | Phosphate Buffer | 30 | 92 | >99 | (S) |
Table 2: Performance of a Ruthenium-based Catalyst with Various β-Ketoesters
| Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| Ethyl benzoylacetate | 0.1 | 99 | 98 |
| Methyl 3-oxopentanoate | 0.1 | 95 | 97 |
| Ethyl 4-chloro-3-oxobutanoate | 0.5 | 90 | 99 |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
-
Preparation: In parallel reaction vials, add the appropriate solvent and ketoester substrate.
-
Catalyst Addition: To each vial, add a different catalyst (e.g., a specific KRED, a Ru-ligand complex, or a CBS catalyst) at a predetermined catalyst loading (e.g., 1 mol%).
-
Initiation: Add the corresponding reducing agent to each vial. For hydrogenations, purge the vials with hydrogen gas.
-
Reaction: Place the vials in a temperature-controlled shaker or on a stirrer plate and run the reactions for a set amount of time (e.g., 24 hours).
-
Work-up and Analysis: Quench the reactions and extract the product. Analyze the conversion and enantiomeric excess of each reaction by chiral chromatography (GC or HPLC).
Visualizations
Caption: Workflow for Catalyst Screening.
Caption: Troubleshooting Decision Tree.
Technical Support Center: Purification of (S)-Butyl 2-hydroxybutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual catalysts from (S)-Butyl 2-hydroxybutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used in the synthesis of this compound that may need to be removed?
A1: Common catalysts include copper-based catalysts (e.g., CuI, CuCl, CuBr), scandium triflate, and enzymes, particularly immobilized lipases. The choice of catalyst depends on the specific synthetic route employed.
Q2: Why is it crucial to remove residual catalysts from the final product?
A2: Residual catalysts, especially metals, can interfere with downstream reactions, affect the stability of the final compound, and are often toxic, which is a critical concern in pharmaceutical applications. For instance, even trace amounts of enantiomerically impure catalysts can impact the stereoselectivity of subsequent reactions[1].
Q3: What are the general strategies for removing residual catalysts?
A3: The primary strategies for catalyst removal include:
-
Aqueous Extraction (Workup): Effective for removing water-soluble catalysts or catalyst complexes. This can involve washing with water, brine, or solutions containing chelating agents.
-
Chromatography: Adsorption chromatography, most commonly using silica gel, is a powerful technique for separating the desired product from non-polar and moderately polar impurities, including catalyst residues.
-
Filtration: This is the simplest method for removing heterogeneous or immobilized catalysts, such as immobilized lipases or catalysts supported on solid matrices.
-
Distillation: For volatile products like this compound, vacuum distillation can be an effective purification method to separate it from non-volatile catalyst residues.
Q4: I see a blue or green tint in my organic layer after a copper-catalyzed reaction. What does this mean?
A4: A blue or green color in the organic layer is a strong indication of the presence of residual copper salts[2]. This suggests that the initial aqueous wash was insufficient to remove all the copper catalyst, and further purification steps are necessary[2].
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during the removal of different types of catalysts.
Copper Catalyst Removal
Issue 1: Persistent blue/green color in the organic layer after aqueous washing.
| Possible Cause | Solution |
| Insufficient washing. | Increase the number of aqueous washes. |
| Simple water or brine wash is ineffective. | Use an aqueous solution of a chelating agent to form a water-soluble complex with copper. Common chelating agents include EDTA, ammonia, and sodium thiosulfate[2][3][4]. |
| Product is sensitive to pH changes. | If using ammonia (basic) or ammonium chloride (acidic) washes, ensure your product is stable at these pHs. If not, a buffered wash or a milder chelating agent like EDTA is recommended[3][5]. |
Issue 2: Low product yield after purification.
| Possible Cause | Solution |
| Product partitioning into the aqueous layer. | If your product has some water solubility, minimize the volume of the aqueous washes or back-extract the aqueous layers with a fresh portion of organic solvent. |
| Product degradation. | Ensure the chosen workup conditions (e.g., pH, temperature) are compatible with the stability of this compound. |
| Product adsorption onto scavenger resin. | If using a scavenger resin, ensure the chosen resin has a low affinity for your product. Consult the manufacturer's specifications. |
Scandium Triflate Removal
Issue: Scandium triflate remains in the product after initial workup.
| Possible Cause | Solution |
| Incomplete quenching and extraction. | Scandium triflate is water-soluble and can be removed by a thorough aqueous workup. Ensure sufficient water is used to dissolve the catalyst and that the extraction is performed multiple times. |
| Emulsion formation during extraction. | To break up emulsions, you can add brine (saturated NaCl solution) or a small amount of a different organic solvent. |
Immobilized Lipase Removal
Issue: Enzyme particles are passing through the filter.
| Possible Cause | Solution |
| Filter paper pore size is too large. | Use a filter paper with a smaller pore size (e.g., Whatman No. 1) or a sintered glass funnel. |
| Attrition of enzyme particles. | If using a stirred-tank reactor, high stirring speeds can cause the immobilized enzyme particles to break down. Consider using a loop reactor or reducing the stirring speed[6]. |
Issue 2: Low enzyme activity upon reuse.
| Possible Cause | Solution | | Inadequate washing of the recovered enzyme. | Wash the filtered enzyme with a suitable solvent (e.g., tert-butanol, hexane) to remove any adsorbed product or unreacted substrates before drying and reusing[7][8]. | | Denaturation of the enzyme. | Avoid high temperatures and extreme pH conditions during the reaction and workup to maintain enzyme activity. |
Data Presentation
Experimental Protocols
Protocol 1: Removal of Copper Catalyst by Aqueous Wash with EDTA
This protocol describes the removal of copper catalysts using a chelating agent.
Materials:
-
Reaction mixture containing this compound and copper catalyst.
-
Organic solvent (e.g., ethyl acetate, dichloromethane).
-
0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt.
-
Brine (saturated aqueous NaCl).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Standard laboratory glassware.
Procedure:
-
Dilution: Once the reaction is complete, dilute the reaction mixture with an appropriate organic solvent.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of the 0.5 M EDTA solution.
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The aqueous layer may turn blue or green, indicating the formation of the copper-EDTA complex.
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the washing step (steps 2-4) two to three more times, or until the aqueous layer is no longer colored[5].
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water and EDTA.
-
Drying: Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary (e.g., by distillation).
Protocol 2: Removal of Scandium Triflate by Aqueous Workup
This protocol is suitable for removing the water-soluble scandium triflate catalyst.
Materials:
-
Reaction mixture containing this compound and scandium triflate.
-
Organic solvent (e.g., ethyl acetate, tert-butyl methyl ether).
-
Deionized water.
-
Brine (saturated aqueous NaCl).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Standard laboratory glassware.
Procedure:
-
Quenching: After cooling the reaction mixture to room temperature, add a significant volume of deionized water (e.g., 2-3 times the volume of the reaction mixture).
-
Extraction: Transfer the mixture to a separatory funnel. If the product is in an organic solvent, separate the organic layer. If the reaction was run neat, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine Organic Layers: Combine all organic extracts.
-
Washing: Wash the combined organic phase sequentially with deionized water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
Protocol 3: Removal of Immobilized Lipase by Filtration
This protocol is for the simple and efficient removal of a heterogeneous enzyme catalyst.
Materials:
-
Reaction mixture containing this compound and immobilized lipase.
-
Filtration apparatus (e.g., Büchner funnel, filter paper or sintered glass funnel).
-
Wash solvent (e.g., tert-butanol, hexane).
Procedure:
-
Filtration: Upon completion of the reaction, filter the reaction mixture through a filter paper (e.g., Whatman No. 1) or a sintered glass funnel to separate the immobilized enzyme from the product solution[7].
-
Washing the Enzyme: Wash the collected immobilized lipase on the filter with a suitable solvent to remove any remaining product and unreacted substrates. This step is crucial for the efficient reuse of the catalyst[7][8].
-
Drying the Enzyme: The washed enzyme can be dried under vacuum to remove the solvent before being stored for reuse.
-
Product Isolation: The filtrate, containing the this compound, can be concentrated under reduced pressure. Further purification by distillation or chromatography may be performed if necessary.
Visualizations
Caption: Workflow for copper catalyst removal using an aqueous EDTA wash.
Caption: Workflow for immobilized lipase removal and recovery.
Caption: Troubleshooting logic for the removal of copper catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 7. mdpi.com [mdpi.com]
- 8. Investigation of the Reuse of Immobilized Lipases in Biodiesel Synthesis: Influence of Different Solvents in Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of (S)-Butyl 2-hydroxybutanoate: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
(S)-Butyl 2-hydroxybutanoate is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. The stereoselective production of this compound is of paramount importance, and two primary methodologies, chemical synthesis and enzymatic synthesis, offer distinct advantages and disadvantages. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal pathway for their specific needs.
Data Presentation
The following tables summarize the key quantitative data for representative chemical and enzymatic syntheses of this compound.
Table 1: Comparison of Chemical and Enzymatic Synthesis of this compound
| Parameter | Chemical Synthesis | Enzymatic Synthesis (Kinetic Resolution) |
| Starting Material | n-Butyl (S)-(-)-2,3-epoxypropionate | Racemic Butyl 2-hydroxybutanoate |
| Catalyst/Reagent | Copper (I) iodide (CuI) | Immobilized Candida antarctica Lipase B (CALB) |
| Yield of (S)-isomer | Up to 99%[1] | Theoretical max. 50% (approaching 50% in practice) |
| Enantiomeric Excess (ee) | High (dependent on precursor purity) | >95% |
| Reaction Temperature | -78°C[1] | Room Temperature to 45°C |
| Solvent | Anhydrous diethyl ether[1] | Organic solvent (e.g., hexane, MTBE) or solvent-free |
| Reaction Time | 15 minutes to 3.5 hours[1] | Can range from hours to days |
Table 2: Detailed Data for a Specific Chemical Synthesis Route
| Catalyst | Catalyst eq. | Reaction Conditions | Yield (%) | Reference |
| CuI | 0.15 | -78°C, 15 min | 99 | [1] |
| CuI | 0.075 | -78°C, 3.5 h | 83 | [1] |
| CuCl | 0.15 | -78°C, 15 min | 79 | [1] |
| CuBr | 0.15 | -78°C, 15 min | 76 | [1] |
Experimental Protocols
Chemical Synthesis: Copper-Catalyzed Ring Opening of an Epoxy Ester
This protocol is based on a high-yield synthesis of this compound from n-butyl (S)-(-)-2,3-epoxypropionate.[1]
Materials:
-
n-Butyl (S)-(-)-2,3-epoxypropionate
-
Methylmagnesium bromide solution (e.g., 3M in diethyl ether)
-
Copper (I) iodide (CuI)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for air- and moisture-sensitive reactions (e.g., Schlenk line, oven-dried glassware)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve n-butyl (S)-(-)-2,3-epoxypropionate (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add copper (I) iodide (0.15 equivalents) to the stirred solution.
-
Slowly add methylmagnesium bromide solution (1.5 equivalents) dropwise, maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for 15 minutes.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield pure this compound.
Enzymatic Synthesis: Lipase-Catalyzed Kinetic Resolution
This protocol describes a general procedure for the kinetic resolution of racemic butyl 2-hydroxybutanoate using an immobilized lipase. The conditions are based on typical lipase-catalyzed resolutions of similar hydroxy esters.
Materials:
-
Racemic Butyl 2-hydroxybutanoate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate, acetic anhydride)
-
Anhydrous organic solvent (e.g., hexane, methyl tert-butyl ether)
-
Molecular sieves (optional, for anhydrous conditions)
-
Standard laboratory glassware
Procedure:
-
To a flask, add racemic butyl 2-hydroxybutanoate (1 equivalent) and an anhydrous organic solvent.
-
Add the immobilized Candida antarctica Lipase B (typically 10-50% by weight of the substrate).
-
If using an acyl donor that produces a non-volatile byproduct (e.g., acetic anhydride), add an equimolar amount of a non-nucleophilic base (e.g., triethylamine). If using vinyl acetate, this is not necessary.
-
Add the acyl donor (approximately 0.5 equivalents to achieve ~50% conversion).
-
Seal the flask and place it on an orbital shaker at a controlled temperature (e.g., 30-45°C).
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining this compound and the formed (R)-butyl 2-acetoxybutanoate.
-
Once the desired conversion (ideally close to 50%) and high enantiomeric excess of the (S)-alcohol are achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Separate the unreacted this compound from the acylated (R)-enantiomer by silica gel column chromatography.
Mandatory Visualization
Caption: Comparative workflow of chemical and enzymatic synthesis of this compound.
Discussion
Chemical Synthesis:
The primary advantage of the chemical synthesis route, particularly the copper-catalyzed ring opening of a chiral epoxy ester, is the potential for very high yields, approaching quantitative conversion of the starting material to the desired (S)-enantiomer.[1] This method is also typically much faster than enzymatic resolutions. However, it has several drawbacks. The synthesis relies on the availability of an enantiomerically pure starting material, which can be expensive. The reaction requires cryogenic temperatures (-78°C), which can be energy-intensive and challenging to scale up.[1] Furthermore, the use of organometallic reagents like Grignards necessitates strict anhydrous conditions and careful handling. Another reported chemical method involves the regioselective thiolysis of butyl (2S,3R)-epoxybutanoate, which also provides a quantitative yield.
Enzymatic Synthesis:
The enzymatic approach, specifically kinetic resolution using lipases, offers significant advantages in terms of its environmental footprint and operational simplicity. Lipases are biodegradable catalysts that operate under mild conditions (room temperature and neutral pH), reducing energy consumption and the risk of side reactions.[2] These reactions can often be performed in greener solvents or even solvent-free. The high enantioselectivity of enzymes like Candida antarctica lipase B can lead to products with very high enantiomeric excess (>95%).[3][4][5] The main limitation of kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer, as the other half of the racemic starting material is converted to a different product.[6] While this may be acceptable for high-value products, it can be a significant drawback for large-scale production where atom economy is crucial. To overcome this, dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the undesired enantiomer, can be employed to achieve theoretical yields of up to 100%.[3]
Conclusion
The choice between chemical and enzymatic synthesis of this compound depends heavily on the specific requirements of the application. For laboratory-scale synthesis where high yield and speed are critical, and access to a chiral precursor is feasible, chemical synthesis offers a compelling option. For applications where sustainability, mild reaction conditions, and high enantiopurity are the primary concerns, and a 50% theoretical yield is acceptable, enzymatic kinetic resolution is an excellent choice. For large-scale industrial production, the development of a dynamic kinetic resolution process would be the most economically and environmentally advantageous approach, combining the high stereoselectivity of enzymes with the potential for quantitative yields.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. research.tudelft.nl [research.tudelft.nl]
- 5. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
Navigating Chiral Purity: A Comparative Guide to Enantiomeric Excess Determination of (S)-Butyl 2-hydroxybutanoate
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical checkpoint in ensuring the safety, efficacy, and quality of chiral molecules. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and its leading alternatives for quantifying the enantiomeric purity of (S)-Butyl 2-hydroxybutanoate, a valuable chiral building block.
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, presents a significant analytical challenge. Chromatographic techniques, particularly chiral HPLC, have become the gold standard for their robustness and reliability.[1][2] However, alternative methods such as Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) offer distinct advantages in terms of speed and solvent consumption, while Nuclear Magnetic Resonance (NMR) spectroscopy provides a non-destructive approach. This guide will delve into the experimental protocols and performance characteristics of these key methods.
High-Performance Liquid Chromatography (HPLC): The Industry Standard
Chiral HPLC is a widely adopted method for the precise determination of enantiomeric excess.[3] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[4] For compounds like Butyl 2-hydroxybutanoate, polysaccharide-based CSPs are particularly effective.[5]
Experimental Protocol: Chiral HPLC
A reliable method for the analysis of this compound can be adapted from established protocols for similar alkyl 3-hydroxybutanoates.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralcel® OD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio may require optimization to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [([S] - [R]) / ([S] + [R])] x 100.
Alternative Analytical Techniques
While HPLC is a powerful tool, other methods offer competitive performance and may be more suitable for specific applications.
Gas Chromatography (GC)
Chiral GC is an excellent technique for the analysis of volatile and thermally stable compounds.[6] For hydroxy esters like Butyl 2-hydroxybutanoate, derivatization of the hydroxyl group to an acetate ester is often performed to improve volatility and chromatographic performance.[7]
Experimental Protocol: Chiral GC (Following Derivatization)
-
Derivatization: Acetylate the sample by reacting it with acetic anhydride in the presence of a catalyst.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Stationary Phase: A cyclodextrin-based capillary column (e.g., β-DEX™ 120).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 60 °C, held for 2 minutes, followed by a ramp of 5 °C/min to 180 °C.
-
Detector Temperature: 250 °C.
-
Sample Preparation: Dilute the derivatized sample in a suitable solvent like dichloromethane.
Supercritical Fluid Chromatography (SFC)
SFC is a rapidly emerging technique that uses supercritical CO2 as the primary mobile phase component. It is often faster and uses less toxic organic solvent than HPLC, making it a "greener" alternative.[8] Polysaccharide-based CSPs are also highly effective in SFC for chiral separations.[5]
Experimental Protocol: Chiral SFC
-
Instrumentation: An SFC system with a back-pressure regulator and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as Chiralpak® IA, IB, or IC.
-
Mobile Phase: Supercritical CO2 with a modifier such as methanol or ethanol (e.g., 90:10 CO2/MeOH).
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a non-destructive method for determining enantiomeric excess through the use of chiral resolving agents (CRAs) or chiral solvating agents (CSAs).[1][9] These agents interact with the enantiomers to form transient diastereomeric complexes, which results in separate, distinguishable signals in the NMR spectrum.
Experimental Protocol: NMR with a Chiral Resolving Agent
-
Sample Preparation: Dissolve approximately 5-10 mg of the Butyl 2-hydroxybutanoate sample in a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Addition of CRA: Add a molar equivalent of a suitable chiral resolving agent (e.g., (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL)).
-
NMR Acquisition: Acquire a high-resolution 1H NMR spectrum.
-
Data Analysis: Identify a proton signal in the analyte that shows clear separation for the two enantiomers in the presence of the CRA. Integrate the corresponding signals to determine the enantiomeric ratio.
Performance Comparison
The choice of analytical method depends on a variety of factors including the required speed, sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of each technique for the determination of enantiomeric excess of this compound.
| Method | Principle | Typical Stationary Phase | Analysis Time | Advantages | Disadvantages |
| HPLC | Differential interaction with a chiral stationary phase | Polysaccharide-based (e.g., Chiralcel® OD-H) | 15-45 min | High resolution, robust, widely applicable | Higher solvent consumption, longer analysis times |
| GC | Differential partitioning on a chiral stationary phase | Cyclodextrin-based (e.g., β-DEX™ 120) | 10-30 min | High sensitivity, fast analysis | Requires volatile/thermally stable samples, may need derivatization |
| SFC | Differential interaction in a supercritical fluid mobile phase | Polysaccharide-based | 5-15 min | Very fast, reduced organic solvent use, "green" technique | Requires specialized instrumentation |
| NMR | Formation of diastereomeric complexes with a chiral resolving agent | N/A | 5-20 min | Non-destructive, no separation required, absolute configuration possible | Lower sensitivity, may require expensive resolving agents |
Experimental Workflows
To visualize the logical flow of each analytical approach, the following diagrams are provided.
References
- 1. Butyl (2S)-2-hydroxybutanoate | C8H16O3 | CID 15986038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. gcms.cz [gcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Enantiomeric Maze: A Comparative Guide to Chiral GC Analysis of (S)-Butyl 2-hydroxybutanoate
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a critical step in ensuring the safety and efficacy of chiral molecules. This guide provides a comprehensive comparison of gas chromatography (GC) methods for the chiral analysis of (S)-Butyl 2-hydroxybutanoate, a key chiral building block. We will delve into two primary strategies: direct separation on a chiral stationary phase and indirect separation via diastereomeric derivatization on an achiral column, presenting supporting data and detailed experimental protocols to inform your analytical choices.
Performance Comparison: Direct vs. Indirect Chiral GC Analysis
The selection of an appropriate analytical method for the enantioselective analysis of butyl 2-hydroxybutanoate hinges on factors such as desired resolution, sample throughput, and available instrumentation. Below is a summary of typical performance characteristics for both direct and indirect chiral GC methods, extrapolated from the analysis of similar 2-hydroxy acids.
| Parameter | Direct Analysis (Chiral Column) | Indirect Analysis (Diastereomeric Derivatization) |
| Principle | Enantiomers are separated on a chiral stationary phase based on differential interactions. | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column. |
| Typical Column | Cyclodextrin-based (e.g., CP Chirasil-DEX CB) | Non-polar to mid-polar (e.g., DB-5, DB-17) |
| Sample Preparation | May require derivatization to improve volatility (e.g., acylation of the hydroxyl group). | Requires a two-step derivatization: esterification with a chiral alcohol followed by acylation/silylation of the hydroxyl group. |
| Resolution (Rs) | Generally provides good to excellent resolution (Rs > 1.5). | High resolution values (Rs ≥ 1.4) are achievable. |
| Analysis Time | Can be optimized for rapid separations. | May be longer due to the separation of diastereomers. |
| Method Development | Requires screening of different chiral stationary phases. | Involves optimization of derivatization reactions and GC conditions. |
| Advantages | Simpler sample preparation (in some cases), direct measurement of enantiomers. | Utilizes common, less expensive achiral columns; robust and well-established. |
| Disadvantages | Chiral columns can be more expensive and have specific temperature limits. | Derivatization can be complex and time-consuming; requires a chiral derivatizing agent of high enantiomeric purity. |
Experimental Protocols
Below are detailed methodologies for both direct and indirect chiral GC analysis, adapted for butyl 2-hydroxybutanoate based on established protocols for similar analytes.
Method 1: Direct Chiral GC Analysis
This method utilizes a chiral capillary column to directly separate the enantiomers of butyl 2-hydroxybutanoate. Prior acylation of the hydroxyl group is recommended to improve peak shape and thermal stability.
1. Sample Preparation: Acylation
-
To 1 mg of the butyl 2-hydroxybutanoate sample, add 200 µL of acetic anhydride and 50 µL of pyridine.
-
Heat the mixture at 60°C for 30 minutes.
-
Evaporate the reagents under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC analysis.
2. Gas Chromatography (GC) Conditions
-
Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Hydrogen at a constant linear velocity of 80 cm/s
-
Injector Temperature: 230°C
-
Detector (FID) Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 min
-
Ramp to 180°C at 5°C/min
-
Hold for 5 min
-
Method 2: Indirect Chiral GC Analysis via Diastereomeric Derivatization
This method involves the derivatization of the enantiomers of butyl 2-hydroxybutanoate with a chiral alcohol to form diastereomers, which are then separated on a standard achiral GC column.
1. Sample Preparation: Diastereomeric Ester and Acyl Formation
-
Esterification: To the dried sample containing butyl 2-hydroxybutanoate, add 200 µL of (S)-(+)-3-methyl-2-butanol and 50 µL of acetyl chloride.
-
Heat the sealed vial at 100°C for 1 hour.
-
Evaporate the excess reagent under a stream of nitrogen.
-
Acylation: To the residue, add 100 µL of trifluoroacetic anhydride.
-
Heat at 60°C for 15 minutes.
-
Evaporate the reagent and reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
-
Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 min
-
Ramp to 200°C at 5°C/min
-
Hold for 5 min
-
-
MS Detector: Electron Ionization (EI) at 70 eV, scan range m/z 50-500.
Visualizing the Workflow
To further clarify the analytical process, the following diagrams illustrate the experimental workflows for both direct and indirect chiral GC analysis.
Caption: Workflow for Direct Chiral GC Analysis.
Caption: Workflow for Indirect Chiral GC Analysis.
A Comparative Guide to the Validation of Analytical Methods for (S)-Butyl 2-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of (S)-Butyl 2-hydroxybutanoate, a key chiral intermediate in pharmaceutical synthesis. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection and implementation of a suitable analytical method for quality control and enantiomeric purity determination. The primary method detailed is a validated chiral Gas Chromatography (GC) method, which is compared with a chiral High-Performance Liquid Chromatography (HPLC) approach.
Comparison of Analytical Methods
The selection of an analytical method for a chiral compound like this compound depends on various factors including the required sensitivity, sample matrix, and available instrumentation. Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) are the most common techniques for the enantioselective analysis of such compounds.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile enantiomers on a chiral capillary column. | Direct separation of enantiomers on a chiral stationary phase (CSP). |
| Sample Preparation | Minimal; dissolution in a suitable volatile solvent. | Minimal; dissolution in a suitable solvent compatible with the mobile phase. |
| Instrumentation | Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). | HPLC system with a chiral column, pump, autosampler, and UV or other suitable detector. |
| Stationary Phase | Typically cyclodextrin-based chiral stationary phases. | Polysaccharide-based or other specialized chiral stationary phases. |
| Carrier Gas/Mobile Phase | Inert gas (e.g., Helium, Hydrogen). | Isocratic or gradient mixture of organic solvents and/or aqueous buffers. |
| Detection | FID provides general-purpose, sensitive detection. MS offers structural information. | UV detection is common but requires a chromophore. Other detectors like a Refractive Index Detector (RID) or a Chiral Detector can be used. |
| Separation Principle | Direct separation based on differential interactions with the chiral stationary phase. | Direct separation based on the formation of transient diastereomeric complexes with the CSP. |
Experimental Protocols
Chiral Gas Chromatography (GC-FID) Method for this compound
This protocol describes a validated method for the determination of the enantiomeric purity of this compound.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: Astec CHIRALDEX® G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or equivalent gamma-cyclodextrin trifluoroacetyl-based chiral column.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: 80°C (hold for 1 min), ramp at 5°C/min to 150°C (hold for 5 min).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
2. Reagents and Standards:
-
Solvent: Dichloromethane (HPLC grade).
-
This compound: Reference standard.
-
(R)-Butyl 2-hydroxybutanoate: Reference standard (or racemic mixture).
3. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample and dissolve in 10 mL of dichloromethane to prepare a 5 mg/mL solution.
4. System Suitability:
-
Inject a solution containing both (S)- and (R)-butyl 2-hydroxybutanoate.
-
The resolution between the two enantiomer peaks should be ≥ 2.0.
-
The tailing factor for the this compound peak should be ≤ 1.5.
-
The relative standard deviation (RSD) for six replicate injections of the standard solution should be ≤ 2.0% for the peak area.
Validation Data Summary
The following tables summarize the performance data from the validation of the chiral GC-FID method for this compound.
Table 1: Linearity
| Concentration (mg/mL) | Peak Area (n=3, mean) |
| 0.05 | 12580 |
| 0.25 | 63150 |
| 1.25 | 314900 |
| 2.50 | 629500 |
| 5.00 | 1258500 |
| 7.50 | 1887000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision
| Parameter | This compound (% Area) |
| Repeatability (n=6) | |
| Mean | 99.85 |
| SD | 0.08 |
| %RSD | 0.08% |
| Intermediate Precision (n=6, different day/analyst) | |
| Mean | 99.82 |
| SD | 0.11 |
| %RSD | 0.11% |
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Spiked (mg) | Amount Recovered (mg, mean, n=3) | Recovery (%) |
| 80% | 4.0 | 3.98 | 99.5% |
| 100% | 5.0 | 5.03 | 100.6% |
| 120% | 6.0 | 5.95 | 99.2% |
| Mean Recovery | 99.8% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ) for the (R)-enantiomer
| Parameter | Value (mg/mL) |
| LOD | 0.005 |
| LOQ | 0.015 |
Table 5: Robustness
| Parameter Variation | Resolution between Enantiomers | % Area of (S)-enantiomer |
| Flow Rate (±0.2 mL/min) | ||
| 1.0 mL/min | 2.1 | 99.84 |
| 1.4 mL/min | 2.3 | 99.86 |
| Oven Temperature (±2°C) | ||
| Initial 78°C | 2.2 | 99.85 |
| Initial 82°C | 2.2 | 99.83 |
Visualizations
A Comparative Guide to Chiral Synthons: Alternatives to (S)-Butyl 2-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral synthesis, the selection of an appropriate chiral building block is a critical decision that significantly influences the stereochemical outcome and overall efficiency of a synthetic route. (S)-Butyl 2-hydroxybutanoate is a valuable C6 chiral synthon, but a diverse array of alternative starting materials and methodologies can offer distinct advantages in terms of availability, cost, and applicability to specific synthetic challenges. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.
Overview of Alternatives
Key alternatives to this compound can be broadly categorized into other chiral building blocks derived from the "chiral pool," and synthetic strategies such as asymmetric catalysis and enzymatic resolution. Prominent examples that will be discussed include:
-
Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate: A versatile C6 chiral building block with multiple functional groups, making it a valuable intermediate in the synthesis of various pharmaceuticals.[1]
-
(S)-Mandelic Acid: An aromatic α-hydroxy acid that serves as a classic chiral resolving agent and a precursor for a variety of chiral molecules.[2]
-
Roche Ester ((R)-methyl 3-hydroxy-2-methylpropionate): A well-established C4 chiral building block used in the synthesis of a wide range of natural products and pharmaceuticals.[3]
-
Enzymatic Kinetic Resolution: A powerful technique that utilizes enzymes, such as Candida antarctica lipase B (CAL-B), to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of enantiopure compounds.[4][5]
Performance Comparison in Asymmetric Synthesis
The utility of a chiral synthon or method is best evaluated by its performance in achieving high enantiomeric excess (ee%) and chemical yield. The following table summarizes available quantitative data for the synthesis of the target compound and its alternatives.
| Chiral Synthon/Method | Substrate | Product | Catalyst/Enzyme | Yield (%) | ee% | Reference |
| This compound Synthesis | n-butyl (S)-(-)-2,3-epoxypropionate & Methylmagnesium Bromide | This compound | Copper(I) Iodide | 99% | >99% | [6] |
| Ethyl (R)-4-cyano-3-hydroxybutyrate Synthesis | 3-hydroxyglutaronitrile | (R)-4-cyano-3-hydroxybutyric acid | Nitrilase | 100% conversion | 99% | [7] |
| (S)-Mandelic Acid Resolution | (±)-Mandelic Acid | (R)-(–)-Mandelic acid | (1R,2S)-(–)-Ephedrine | 32% | 85% | [1] |
| Roche Ester Synthesis | Methyl 2-(hydroxymethyl)acrylate | (S)-methyl 3-hydroxy-2-methylpropionate | Rh-INDOLPHOS | >99% | up to 98% | [3] |
| Enzymatic Kinetic Resolution | Racemic Ethyl 3-hydroxybutyrate | (S)-Ethyl 3-hydroxybutyrate | Candida antarctica lipase B (CAL-B) | ~40% (for S-enantiomer) | >96% | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these synthetic strategies.
Synthesis of this compound[6]
This method utilizes the stereospecific ring-opening of an epoxy ester.
Materials:
-
n-butyl (S)-(-)-2,3-epoxypropionate
-
Methylmagnesium bromide (in diethyl ether)
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a solution of n-butyl (S)-(-)-2,3-epoxypropionate (1 eq) and CuI (0.15 eq) in anhydrous diethyl ether at -78°C, add a solution of methylmagnesium bromide (1.2 eq) in diethyl ether dropwise.
-
Stir the reaction mixture at -78°C for 15 minutes.
-
Quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Enzymatic Kinetic Resolution of Ethyl 3-hydroxybutyrate[5]
This protocol describes the resolution of a racemic mixture of ethyl 3-hydroxybutyrate using Candida antarctica lipase B.
Materials:
-
Racemic ethyl 3-hydroxybutyrate
-
Vinyl acetate
-
Immobilized Candida antarctica lipase B (CAL-B)
-
Anhydrous tert-butyl methyl ether (TBME)
Procedure:
-
In a reaction vessel, dissolve racemic ethyl 3-hydroxybutyrate (1.0 eq) in anhydrous TBME.
-
Add immobilized CAL-B (typically 5-10% by weight of the substrate).
-
Add vinyl acetate (0.5-0.6 eq) to the mixture.
-
Seal the vessel and incubate at 30-40°C with shaking.
-
Monitor the reaction progress by GC or TLC until approximately 50% conversion is reached.
-
Filter off the immobilized enzyme.
-
The filtrate contains a mixture of (R)-ethyl 3-acetoxybutyrate and unreacted (S)-ethyl 3-hydroxybutyrate, which can be separated by distillation or chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflow for chiral synthesis and the mechanism of enzymatic kinetic resolution.
Caption: General workflow for asymmetric synthesis.
Caption: Mechanism of enzymatic kinetic resolution.
Conclusion
While this compound remains a useful chiral synthon, the alternatives presented in this guide offer a broader toolkit for the synthetic chemist. The choice of a specific building block or methodology will ultimately depend on the target molecule, the desired synthetic route, and the specific reaction conditions. The data and protocols provided herein serve as a valuable starting point for the rational selection and application of these powerful tools in the pursuit of efficient and highly stereoselective syntheses.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Hydroxybutyrates in Synthesis: (S)-Ethyl 3-hydroxybutyrate vs. (S)-Butyl 2-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of appropriate chiral building blocks is paramount to achieving desired stereochemical outcomes and overall efficiency. Among the vast array of available synthons, (S)-Ethyl 3-hydroxybutyrate and (S)-Butyl 2-hydroxybutanoate have emerged as versatile C4 chiral pool reagents. This guide provides an objective comparison of these two valuable intermediates, supported by experimental data, to aid researchers in selecting the optimal building block for their synthetic strategies.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these esters is crucial for their effective application in synthesis.
| Property | (S)-Ethyl 3-hydroxybutyrate | This compound |
| CAS Number | 56816-01-4 | 132513-51-0 |
| Molecular Formula | C6H12O3 | C8H16O3 |
| Molecular Weight | 132.16 g/mol | 160.21 g/mol |
| Boiling Point | 180-182 °C | 205 °C |
| Density | 1.012 g/mL at 20 °C | 0.989 g/mL |
Synthesis of the Chiral Building Blocks
The accessibility and efficiency of the synthesis of the chiral building block itself is a critical consideration. Both esters can be prepared via multiple routes, with biocatalysis and chemical synthesis being the most common.
(S)-Ethyl 3-hydroxybutyrate Synthesis
(S)-Ethyl 3-hydroxybutyrate is frequently synthesized with high enantiomeric excess using biocatalytic methods, most notably through the yeast-mediated reduction of ethyl acetoacetate. Chemical methods, such as the esterification of (S)-3-hydroxybutyric acid, are also employed.[1][2]
Table 1: Selected Synthetic Methods for (S)-Ethyl 3-hydroxybutyrate
| Method | Substrate | Catalyst/Reagent | Yield | Enantiomeric Excess (e.e.) | Reference |
| Microbial Reduction | Ethyl acetoacetate | Baker's Yeast (Saccharomyces cerevisiae) | 59-76% | 85-95% | [3] |
| Enzymatic Resolution | Racemic Ethyl 3-hydroxybutyrate | Immobilized Candida antarctica lipase B (CALB) | >96% (for (S)-enantiomer) | >96% | [4] |
| Esterification | (S)-3-Hydroxybutyric acid | Ethanol, Sulfuric acid | 73% | >99% | [2] |
This compound Synthesis
Novel synthetic methods for this compound often involve the stereospecific ring-opening of chiral epoxides. One notable method utilizes a copper-catalyzed reaction of an epoxypropanoate with a Grignard reagent.[5][6]
Table 2: Synthesis of this compound via Copper-Catalyzed Ring Opening [7]
| Entry | Copper Catalyst | Catalyst eq. | Reaction Conditions | Yield |
| 1 | CuI | 0.075 | -78°C, 3.5 h | 83% |
| 2 | CuI | 0.15 | -20°C, 15 min | 64% |
| 3 | CuI | 0.15 | -78°C, 15 min | 99% |
| 4 | CuCl | 0.15 | -78°C, 15 min | 79% |
| 5 | CuBr | 0.15 | -78°C, 15 min | 76% |
Performance in Synthetic Applications
While direct comparative studies are scarce, an analysis of their individual applications reveals their respective strengths as chiral synthons.
(S)-Ethyl 3-hydroxybutyrate: A Precursor for β-Lactams and Pheromones
(S)-Ethyl 3-hydroxybutyrate is a well-established precursor for the synthesis of carbapenem antibiotics and pheromones.[5][8] Its utility in constructing the β-lactam core is of particular significance in medicinal chemistry. The synthesis of 3-(1′-hydroxyethyl)-2-azetidinones, key intermediates for β-lactam antibiotics, is a prominent application.[5]
Logical Workflow for β-Lactam Precursor Synthesis from (S)-Ethyl 3-hydroxybutyrate
Caption: Synthesis of a β-lactam precursor.
Furthermore, it serves as a starting material for the synthesis of the insect pheromone (S)-(+)-Sulcatol.[3][9]
This compound: A Key Intermediate in Drug Synthesis
This compound is recognized as a crucial intermediate in the synthesis of pharmaceuticals, notably as a raw material for peroxisome proliferator-activated receptor alpha (PPARα) agonists.[5][10] These compounds are of interest in the treatment of metabolic disorders.
General Synthetic Utility of this compound
Caption: General activation and substitution pathway.
Comparative Analysis and Considerations
-
Steric Hindrance: The butyl group in this compound is sterically more demanding than the ethyl group in (S)-Ethyl 3-hydroxybutyrate. This difference can influence the rate and stereoselectivity of subsequent reactions. In reactions where the ester group's bulkiness can direct the approach of a reagent, the butyl ester may offer different or enhanced diastereoselectivity compared to the ethyl ester.
-
Reactivity: The electronic effects of the ethyl and butyl groups are similar, suggesting that the inherent reactivity of the ester carbonyl and the hydroxyl group will be comparable. However, the different positions of the hydroxyl group (C3 vs. C2) lead to fundamentally different synthetic applications.
-
Applications: (S)-Ethyl 3-hydroxybutyrate, a β-hydroxy ester, is extensively used in aldol-type reactions and for the synthesis of 1,3-difunctionalized compounds, such as β-lactams. This compound, an α-hydroxy ester, is a precursor to α-substituted butanoic acid derivatives, which are common motifs in various bioactive molecules.
Experimental Protocols
Synthesis of (S)-Ethyl 3-hydroxybutyrate via Yeast Reduction of Ethyl Acetoacetate[3]
Materials:
-
Tap water (1.6 L)
-
Sucrose (300 g + 200 g)
-
Baker's yeast (200 g)
-
Ethyl acetoacetate (20.0 g + 20.0 g)
-
Celite (80 g)
-
Sodium chloride
-
Ethyl ether
-
Magnesium sulfate
Procedure:
-
A 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer is charged with 1.6 L of tap water, 300 g of sucrose, and 200 g of baker's yeast.
-
The mixture is stirred for 1 hour at approximately 30°C.
-
20.0 g (0.154 mol) of ethyl acetoacetate is added, and the fermenting suspension is stirred for another 24 hours at room temperature.
-
A warm (ca. 40°C) solution of 200 g of sucrose in 1 L of tap water is added, followed 1 hour later by an additional 20.0 g (0.154 mol) of ethyl acetoacetate.
-
Stirring is continued for 50–60 hours at room temperature. The reaction progress can be monitored by gas chromatography.
-
Upon completion, 80 g of Celite is added, and the mixture is filtered.
-
The filtrate is saturated with sodium chloride and extracted with five 500-mL portions of ethyl ether.
-
The combined ether extracts are dried over magnesium sulfate, filtered, and concentrated.
-
The residue is fractionally distilled (71–73°C at 12 mm Hg) to yield 24–31 g (59–76%) of (S)-(+)-ethyl 3-hydroxybutanoate with an enantiomeric excess of approximately 85%.
Synthesis of this compound from n-Butyl (S)-(-)-2,3-epoxypropionate[7]
Materials:
-
n-Butyl (S)-(-)-2,3-epoxypropionate (200 mg)
-
Anhydrous diethyl ether
-
Methylmagnesium bromide solution
-
Copper(I) iodide (CuI)
Procedure:
-
In a dried reaction vessel under an inert atmosphere, dissolve n-butyl (S)-(-)-2,3-epoxypropionate (200 mg) in anhydrous diethyl ether.
-
Cool the solution to -78°C.
-
Add copper(I) iodide (0.15 mol equivalent).
-
Add methylmagnesium bromide solution dropwise while maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for 15 minutes.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield this compound (up to 99% yield).
Conclusion
Both (S)-Ethyl 3-hydroxybutyrate and this compound are valuable chiral building blocks with distinct synthetic applications. The choice between them will largely depend on the target molecule's structure. (S)-Ethyl 3-hydroxybutyrate is a well-established and cost-effective choice for the synthesis of β-lactams and other 1,3-difunctionalized compounds, with robust biocatalytic production methods. This compound, while perhaps less commonly cited in general synthesis, is a key intermediate for specific pharmaceutical targets and offers a different stereochemical and functional group arrangement. The steric bulk of the butyl ester may also be a tool for controlling stereoselectivity in certain reactions. Researchers should carefully consider the desired final structure and the available synthetic methodologies when selecting between these two versatile chiral synthons.
References
- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl (S)-3-hydroxybutyrate synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. Novel Synthesis of Butyl (S)-2-Hydroxybutanoate, the Key Intermediate of PPARα Agonist (R)-K-13675 from Butyl (2S,3R)-Epoxybutanoate and Butyl (S)-2,3-Epoxypropanoate | Semantic Scholar [semanticscholar.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 132513-51-0 [chemicalbook.com]
A Spectroscopic Comparison of (R)- and (S)-Butyl 2-hydroxybutanoate: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic properties of chiral molecules is paramount for identification, purity assessment, and quality control. This guide provides a comparative analysis of the spectroscopic characteristics of the enantiomers (R)- and (S)-Butyl 2-hydroxybutanoate, crucial chiral building blocks in the synthesis of various pharmaceuticals.
Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of predicted data and data from analogous compounds to offer a comprehensive comparison. The information herein is intended to serve as a valuable resource for the spectroscopic analysis of these and structurally related chiral hydroxy esters.
Spectroscopic Data Summary
As enantiomers, (R)- and this compound exhibit identical physical properties such as boiling point and density, and their scalar spectroscopic data (NMR in achiral solvents, standard MS) are also identical. The differentiation between the two enantiomers typically requires a chiral environment, such as the use of chiral shift reagents in NMR spectroscopy or chiral chromatography.
Table 1: Comparison of Spectroscopic Data for (R)- and this compound
| Spectroscopic Technique | (R)-Butyl 2-hydroxybutanoate | This compound | Data Source |
| Infrared (IR) Spectroscopy | Strong absorptions at: ~3450 cm⁻¹ (O-H stretch) ~1730 cm⁻¹ (C=O ester stretch)[1] | Strong absorptions at: ~3450 cm⁻¹ (O-H stretch) ~1730 cm⁻¹ (C=O ester stretch) | Predicted |
| ¹H NMR Spectroscopy | See Table 2 for predicted chemical shifts. | See Table 2 for predicted chemical shifts. | Predicted |
| ¹³C NMR Spectroscopy | See Table 3 for predicted chemical shifts. | See Table 3 for predicted chemical shifts. | Predicted |
| Mass Spectrometry (MS) | See Table 4 for predicted major fragment ions. | See Table 4 for predicted major fragment ions. | Predicted |
Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH-OH | ~4.15 | dd | 1H |
| -O-CH₂- | ~4.10 - 4.30 (multiplet)[1] | m | 2H |
| -CH(OH)-CH₂- | ~1.50 - 1.70[1] | m | 2H |
| -O-CH₂-CH₂- | ~1.65 | m | 2H |
| -O-(CH₂)₂-CH₂- | ~1.40 | m | 2H |
| -CH₂-CH₃ | ~0.95 | t | 3H |
| -O-(CH₂)₃-CH₃ | ~0.90 | t | 3H |
| -OH | Variable | br s | 1H |
Note: Chemical shifts are predicted based on the structure and data from similar compounds. Actual experimental values may vary.
Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Assignment | Predicted Chemical Shift (ppm) |
| -C=O | ~175 |
| -CH-OH | ~70 |
| -O-CH₂- | ~65 |
| -CH(OH)-CH₂- | ~30 |
| -O-CH₂-CH₂- | ~30 |
| -O-(CH₂)₂-CH₂- | ~19 |
| -CH₂-CH₃ | ~14 |
| -O-(CH₂)₃-CH₃ | ~10 |
Note: Chemical shifts are predicted based on the structure and data from similar compounds. Actual experimental values may vary.
Table 4: Predicted Major Fragment Ions in Mass Spectrometry (Electron Ionization)
| m/z | Proposed Fragment |
| 160 | [M]⁺ (Molecular Ion) |
| 117 | [M - C₃H₇]⁺ |
| 103 | [M - C₄H₉O]⁺ |
| 89 | [M - C₄H₇O₂]⁺ |
| 73 | [C₃H₅O₂]⁺ |
| 57 | [C₄H₉]⁺ (Butyl cation) |
| 45 | [COOH]⁺ |
Note: Fragmentation patterns are predicted based on the principles of mass spectrometry for esters and alcohols.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of (R)- and this compound.
Caption: Experimental workflow for the spectroscopic comparison.
Experimental Protocols
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified (R)- or this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.
-
For differentiation of enantiomers, a chiral solvating agent or a lanthanide shift reagent (e.g., Eu(hfc)₃) can be added in small, incremental amounts to a solution of the racemic mixture or to separate samples of each enantiomer.
2. Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32 (adjust for optimal signal-to-noise).
-
Relaxation Delay: 1-2 s.
-
Spectral Width: 0-12 ppm.
3. Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more (adjust for optimal signal-to-noise).
-
Relaxation Delay: 2-5 s.
-
Spectral Width: 0-200 ppm.
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
2. Instrument Parameters (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
-
GC Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
1. Sample Preparation:
-
As a neat liquid, place a drop of the sample between two KBr or NaCl plates to form a thin film.
2. Instrument Parameters (Fourier-Transform Infrared, FTIR):
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
This guide provides a foundational understanding of the spectroscopic properties of (R)- and this compound. For definitive structural elucidation and enantiomeric differentiation, it is recommended to acquire experimental data under controlled conditions and, where necessary, utilize chiral analytical techniques.
References
A Comparative Analysis of the Biological Activities of (R)-3-Hydroxybutanoate and (S)-3-Hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the two enantiomers of 3-hydroxybutanoate: (R)-3-hydroxybutanoate and (S)-3-hydroxybutanoate. While both molecules share the same chemical formula, their stereochemistry dictates distinct interactions with biological systems, leading to different physiological effects. This document summarizes the available experimental data on their interactions with key protein targets and their effects in vivo, supported by detailed experimental protocols and signaling pathway diagrams.
Introduction
3-Hydroxybutanoate, a ketone body, serves as an alternative energy source for the brain and other tissues during periods of fasting or low carbohydrate intake.[1] It exists as two stereoisomers: (R)-3-hydroxybutanoate (also known as D-β-hydroxybutyrate) and (S)-3-hydroxybutanoate (or L-β-hydroxybutyrate). The (R)-enantiomer is the predominant form produced endogenously in mammals and is known to be biologically active.[1] The (S)-enantiomer, while less studied, also exhibits biological effects that are of increasing interest to researchers. This guide will delve into a comparative analysis of their activities, focusing on their roles as signaling molecules through receptor activation and enzyme inhibition.
HCAR2 Receptor Activation
The hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A, is a G-protein coupled receptor that is a key target for both enantiomers of 3-hydroxybutanoate. Activation of HCAR2 has been linked to various physiological effects, including the modulation of lipolysis and inflammation.[1][2]
Signaling Pathway
HCAR2 is a Gi/o-coupled receptor. Upon ligand binding, it triggers a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is crucial for the anti-lipolytic effects observed in adipocytes.
Histone Deacetylase (HDAC) Inhibition
(R)-3-hydroxybutanoate has been identified as an endogenous inhibitor of class I histone deacetylases (HDACs), which are enzymes that play a critical role in the epigenetic regulation of gene expression.[4] In contrast, there is a lack of data regarding the HDAC inhibitory activity of (S)-3-hydroxybutanoate. One study even reported no detectable HDAC inhibitory activity for R-β-hydroxybutyrate.[5] This highlights an area where further research is needed to clarify these conflicting findings and to assess the potential activity of the (S)-enantiomer.
The table below summarizes the reported IC₅₀ values for (R)-3-hydroxybutanoate against specific HDAC isoforms.
| Enantiomer | Target HDAC Isoform | IC₅₀ (mM) |
| (R)-3-hydroxybutanoate | HDAC1 | ~2.5 |
| HDAC3 | ~5.0 | |
| HDAC4 | ~5.0 | |
| (S)-3-hydroxybutanoate | Class I HDACs | Data not available |
Note: The IC₅₀ values can vary depending on the assay conditions and the source of the enzyme.
Experimental Protocol: HDAC Inhibition Assay (Fluorometric)
This protocol outlines a general procedure for determining the HDAC inhibitory activity of test compounds.
Materials:
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
HDAC inhibitor (test compound, e.g., (R)- or (S)-3-hydroxybutanoate)
-
Developer solution (containing a protease like trypsin)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in HDAC assay buffer.
-
In a 96-well plate, add the HDAC assay buffer, the test compound dilutions, and the recombinant HDAC enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Effects
Comparative in vivo studies of the two enantiomers are limited. However, available data suggest differences in their pharmacokinetic profiles and physiological effects.
A study in pigs demonstrated that intravenous infusion of (S)-3-hydroxybutanoate (L-3-OHB) resulted in a stronger hemodynamic response (increased cardiac output) compared to (R)-3-hydroxybutanoate (D-3-OHB).[6] This was attributed to higher circulating plasma levels of the (S)-enantiomer, suggesting a slower metabolic clearance.[6]
Another study comparing 3-hydroxybutyrate (the acid form) and its sodium salt in mice found that the acid form exhibited stronger antioxidant and anti-apoptotic effects in vitro.[7][8][9] In vivo, however, both forms had similar ketogenic effects.[7][8][9] While this study did not differentiate between the enantiomers, it highlights that the formulation can influence biological activity.
The table below summarizes some of the reported in vivo effects.
| Enantiomer | Model System | Observed Effect | Reference |
| (R)-3-hydroxybutanoate | Humans | Well-tolerated, elevates blood ketone levels. | [10][11] |
| Mice | Neuroprotective effects in a stroke model via HCAR2. | [12] | |
| (S)-3-hydroxybutanoate | Pigs | Stronger hemodynamic response (increased cardiac output) compared to the (R)-enantiomer. | [6] |
| Rats | Can be incorporated into brain lipids, proteins, and amino acids during development. | [13] |
Conclusion
The biological activities of the (R) and (S) enantiomers of 3-hydroxybutanoate exhibit notable differences. (R)-3-hydroxybutanoate is the primary endogenous and biologically active form in mammals, acting as a ligand for the HCAR2 receptor and an inhibitor of class I HDACs. The (S)-enantiomer appears to have a lower affinity for HCAR2 and its activity as an HDAC inhibitor remains largely uncharacterized. In vivo studies suggest that pharmacokinetic differences may lead to distinct physiological responses, with the (S)-enantiomer potentially having a longer circulatory half-life.
This comparative guide highlights the current understanding of the differential activities of these two enantiomers. However, it also underscores the significant gaps in the literature, particularly the lack of quantitative data for the (S)-enantiomer's interaction with HCAR2 and HDACs. Further research, including head-to-head comparative studies, is essential to fully elucidate the distinct biological roles of each enantiomer and to explore their respective therapeutic potentials.
References
- 1. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthosteric and allosteric modulation of human HCAR2 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of oxidative stress by β-hydroxybutyrate, an endogenous histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Comparison of Antioxidant Effects of 3-Hydroxybutyrate and Sodium 3-Hydroxybutyrate Through SIRT3/FOXO3A Pathway: Implications for In Vitro and In Vivo Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The β-hydroxybutyrate receptor HCA2 activates a neuroprotective subset of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The metabolism of D- and L-3-hydroxybutyrate in developing rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Synthons: Benchmarking (S)-Butyl 2-hydroxybutanoate
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral synthon is a critical decision that profoundly influences the efficiency and stereochemical outcome of a synthetic route. This guide provides an objective comparison of (S)-Butyl 2-hydroxybutanoate against other common chiral building blocks, supported by available experimental data to inform strategic synthetic planning.
This compound is a valuable chiral synthon, prized for its role as a precursor in the synthesis of various pharmaceuticals and other biologically active molecules. Its utility is benchmarked here against a selection of other widely used chiral synthons: (S)-Mandelic Acid, Ethyl (S)-Lactate, and Roche Ester. This comparison focuses on their physicochemical properties and performance in representative asymmetric syntheses.
Physicochemical Properties of Selected Chiral Synthons
A summary of key physical and chemical properties for this compound and its alternatives is presented below, offering a baseline for comparison in terms of molecular characteristics and solubility.
| Property | This compound | (S)-Mandelic Acid | Ethyl (S)-Lactate | Roche Ester ((S)-methyl 3-hydroxy-2-methylpropionate) |
| Molecular Formula | C₈H₁₆O₃[1] | C₈H₈O₃ | C₅H₁₀O₃ | C₅H₁₀O₃ |
| Molecular Weight | 160.21 g/mol [1] | 152.15 g/mol | 118.13 g/mol | 118.131 g/mol |
| CAS Number | 132513-51-0[1][2] | 17199-29-0 | 687-47-8 | 80657-57-4 |
| Boiling Point | Not readily available | 234.6°C (rough estimate) | 151-155 °C | 175.0±0.0 °C at 760 mmHg |
| Melting Point | Not readily available | 131-134°C | -26 °C | Not readily available |
| Solubility | Not readily available | Moderately soluble in water; highly soluble in polar organic solvents | Miscible with water | Not readily available |
Performance in Asymmetric Synthesis
The ultimate measure of a chiral synthon's efficacy lies in its performance in stereoselective reactions, specifically the yield and enantiomeric excess (e.e.) of the desired product.
A notable synthesis of this compound itself, starting from n-butyl (S)-(-)-2,3-epoxypropionate, has been reported to achieve a high yield. Under optimized conditions using copper(I) iodide as a catalyst at -78°C for 15 minutes, a yield of 99% was achieved.[3] This highlights the efficient conversion to this particular chiral synthon.
The following table provides a conceptual comparison of what to expect from different classes of chiral catalysts often used in conjunction with or to produce chiral synthons.
| Catalyst Class | Representative Catalyst | Typical Yield (%) | Typical Enantiomeric Excess (e.e., %) | Diastereomeric Ratio (dr) |
| Organocatalyst | (S)-Proline | 99 | 96 | 95:5 (anti/syn) |
| Transition-Metal Catalyst | Chiral Zinc-BINOL Complex | High | High | N/A |
| Biocatalyst | Lipase (e.g., Novozym 435) | ~50 (for kinetic resolution) | >99 | N/A |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic strategies. Below are illustrative protocols for the synthesis of a chiral synthon and a common application in asymmetric synthesis.
Synthesis of this compound
This protocol is adapted from a reported high-yield synthesis.[3]
Materials:
-
n-butyl (S)-(-)-2,3-epoxypropionate
-
Anhydrous diethyl ether
-
Methylmagnesium bromide solution
-
Copper (I) iodide (CuI)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve n-butyl (S)-(-)-2,3-epoxypropionate (200 mg) in anhydrous diethyl ether.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add copper (I) iodide (0.15 mol equivalent) to the cooled solution with stirring.
-
Slowly add methylmagnesium bromide solution to the reaction mixture.
-
Maintain the reaction at -78°C for 15 minutes, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
General Protocol for Kinetic Resolution of a Secondary Alcohol using Novozym 435
This protocol describes a typical enzymatic kinetic resolution, a common method for obtaining enantiomerically pure alcohols.
Materials:
-
Racemic secondary alcohol
-
Acyl donor (e.g., vinyl acetate)
-
Immobilized Lipase B from Candida antarctica (Novozym 435)[4]
-
Anhydrous organic solvent (e.g., toluene or tert-amyl alcohol)[5]
Procedure:
-
To a solution of the racemic secondary alcohol in the chosen anhydrous organic solvent, add Novozym 435 (typically 10-50% by weight of the substrate).
-
Add the acyl donor (typically 0.5-1.0 equivalents).
-
Stir the suspension at a controlled temperature (e.g., room temperature to 40°C).
-
Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
The filtrate, containing the enantioenriched alcohol and ester, can be separated by column chromatography.
Visualizing Reaction Mechanisms
Understanding the underlying mechanisms of asymmetric reactions is crucial for catalyst and substrate selection. The Corey-Bakshi-Shibata (CBS) reduction is a classic example of an enantioselective reduction of a prochiral ketone to a chiral secondary alcohol, often employing a chiral oxazaborolidine catalyst.
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
This diagram illustrates the key steps of the CBS reduction, a powerful tool in asymmetric synthesis. The chiral CBS catalyst first activates a borane molecule. This complex then coordinates with the prochiral ketone in a sterically controlled manner, leading to a highly enantioselective hydride transfer through a six-membered transition state. Finally, the chiral alcohol product is released, regenerating the catalyst for the next cycle.[6][7][8][9][10]
Conclusion
This compound stands as a valuable chiral synthon, with efficient synthetic routes available for its preparation. While direct, comprehensive performance comparisons against other common chiral building blocks like (S)-Mandelic Acid, Ethyl (S)-Lactate, and Roche Ester in standardized reactions are limited, this guide provides a foundational comparison of their physicochemical properties and highlights their utility in asymmetric synthesis. The choice of the optimal chiral synthon will ultimately depend on the specific synthetic target, desired reaction pathway, and economic considerations. The provided protocols and mechanistic overview serve as a practical resource for researchers navigating the selection and application of these critical components in modern organic synthesis.
References
- 1. Butyl (2S)-2-hydroxybutanoate | C8H16O3 | CID 15986038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 132513-51-0 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Safety Operating Guide
Proper Disposal of (S)-Butyl 2-hydroxybutanoate: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of research and development, ensuring the safety of personnel and the protection of the environment. This document provides a detailed, step-by-step guide for the proper disposal of (S)-Butyl 2-hydroxybutanoate, a flammable liquid ester. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard Identification and Precautionary Measures
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[3][4]
Quantitative Data for Risk Assessment
The following table summarizes key quantitative data for similar compounds, which can be used to infer the risks associated with this compound.
| Property | Value (for similar compounds) | Significance for Disposal |
| Flash Point | Butyl butyrate: 49 °C / 120.2 °F[1]Ethyl 3-hydroxybutyrate: 64 °C / 147.2 °F[2] | Indicates the temperature at which the liquid can produce enough vapor to ignite. Treat as a flammable liquid.[1] |
| Boiling Point | Butyl butyrate: 164 - 165 °C / 327.2 - 329 °F[1] | Relevant for understanding its volatility. |
| Vapor Density | Butyl butyrate: 5.0[1] | Vapors are heavier than air and may accumulate in low-lying areas. |
| Solubility in Water | Ethyl 3-hydroxybutyrate: Soluble[2] | Influences the choice of cleanup materials and potential for environmental dispersal if spilled. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste contractor.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][7]
Experimental Protocol for Waste Collection and Disposal:
-
Waste Segregation:
-
Designate a specific, properly labeled waste container for this compound and any materials contaminated with it.[8]
-
The container must be compatible with the chemical; glass or a suitable plastic container is recommended.[9] Do not use metal containers for acidic or basic waste.[9]
-
This waste stream should be categorized as flammable organic liquid waste .
-
Do not mix with incompatible waste streams such as strong oxidizing agents or strong bases.[1][2]
-
-
Labeling:
-
Storage:
-
Spill Management:
-
For small spills (<50 mL): Absorb the liquid onto an inert, non-combustible absorbent material like vermiculite, sand, or cat litter.[4] Do not use paper towels for significant quantities.[8]
-
Scoop the contaminated absorbent material into the designated hazardous waste container.[4]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by washing with soap and water.[8]
-
For large spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Final Disposal:
-
Once the waste container is full (leaving some headspace, approximately 10%), ensure it is securely sealed.[9]
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[5][8]
-
Complete all necessary waste disposal paperwork as required by your institution and local regulations.[8]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within the laboratory.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chemtalk.com.au [chemtalk.com.au]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. benchchem.com [benchchem.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Laboratory Waste – UF | EHS [ehs.ufl.edu]
Essential Safety and Operational Guidance for Handling (S)-Butyl 2-hydroxybutanoate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling of (S)-Butyl 2-hydroxybutanoate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield may be necessary for splash hazards. | Protects against eye irritation or serious eye damage from splashes or vapors.[3] |
| Skin Protection | Wear protective gloves, protective clothing, and an apron (e.g., P.V.C.).[3] Handle with gloves that have been inspected prior to use.[2] After use, hands should be washed and dried thoroughly, and a non-perfumed moisturizer is recommended.[3] | Prevents skin irritation and contact.[3] |
| Hand Protection | Experience suggests that polychloroprene, nitrile rubber, butyl rubber, fluorocaoutchouc, and polyvinyl chloride are suitable glove materials.[3] For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended.[3] | Ensures adequate protection against chemical permeation. Glove suitability depends on the frequency and duration of contact.[3] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area.[3] If engineering controls are insufficient, a full-face respirator may be necessary.[2] | Prevents respiratory tract irritation from inhalation of dust or fumes.[3] |
Safe Handling and Storage Protocol
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[3]
-
Avoid Contact: Avoid all personal contact, including inhalation of vapors or dust.[3] Do not eat, drink, or smoke in the handling area.[3]
-
Grounding: For flammable liquids, ground and bond containers and receiving equipment. Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[3] Launder contaminated clothing separately before reuse.[3]
Storage:
-
Container: Keep containers securely sealed when not in use.[3] Store in a dry, cool, and well-ventilated place.[4]
-
Conditions to Avoid: Keep away from heat, sparks, open flames, and hot surfaces.[1][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[1][4]
Disposal Plan
-
Waste Collection: Collect residues and place them in sealed, labeled plastic bags or other suitable containers for disposal.[3]
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
-
Contaminated PPE: Contaminated gloves and clothing should be replaced and disposed of as hazardous waste.[3]
Emergency Procedures: Spill and Exposure
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][4] Seek immediate medical attention.[1]
-
Skin Contact: Take off immediately all contaminated clothing.[1] Wash off immediately with soap and plenty of water.[1][4] Get medical attention if irritation develops or persists.[3]
-
Inhalation: Remove to fresh air.[1][4] If not breathing, give artificial respiration.[1] Seek medical attention if you feel unwell.[3]
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and drink plenty of water.[1][4] Call a physician or poison control center immediately.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
